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  • Product: BOC-1,2-TRANS-ACHEC-OH
  • CAS: 865689-24-3

Core Science & Biosynthesis

Foundational

The Synthetic Cornerstone: A Technical Guide to BOC-1,2-TRANS-ACHEC-OH and its Analogs in Modern Organic Synthesis

Abstract In the landscape of modern drug discovery and complex molecule synthesis, the demand for stereochemically defined building blocks is paramount. These scaffolds serve as the foundational architecture upon which m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and complex molecule synthesis, the demand for stereochemically defined building blocks is paramount. These scaffolds serve as the foundational architecture upon which molecular complexity and desired pharmacological properties are built. This guide delves into the utility of a key class of such building blocks, colloquially referred to as "BOC-1,2-TRANS-ACHEC-OH," and its more accurately defined chemical relatives: Boc-protected trans-1,2-aminocyclohexane derivatives. We will explore the strategic importance of the constituent parts of these molecules—the Boc protecting group and the conformationally rigid trans-cyclohexane backbone—and illuminate their application in the synthesis of high-value compounds, including peptide mimetics and kinase inhibitors. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing not only theoretical grounding but also practical, field-proven insights and methodologies.

Decoding the Nomenclature: Identifying the Core Scaffold

The term "BOC-1,2-TRANS-ACHEC-OH" does not correspond to a standardized chemical name. However, based on its constituent parts, it most likely refers to a family of N-Boc-protected trans-1,2-aminocyclohexane derivatives bearing either a carboxylic acid ("-C-OH") or a hydroxymethyl ("-EC-OH" as in ethyl-carbinol, or simply a hydroxyl group) functionality. For the purpose of this guide, we will focus on two principal, commercially available, and synthetically versatile examples that fit this description:

  • (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid

  • trans-4-(tert-butoxycarbonyl)aminocyclohexanol (as a representative of the amino alcohol class)

These molecules are prized as chiral building blocks, offering a rigid scaffold that is crucial for influencing the binding affinity and pharmacokinetic properties of a final drug candidate.

The Strategic Advantage: Key Molecular Features

The utility of these compounds in organic synthesis stems from the synergistic interplay of their three key features: the tert-butyloxycarbonyl (Boc) protecting group, the inherent conformational rigidity of the trans-1,2-disubstituted cyclohexane ring, and the reactive functional groups (amine and carboxylic acid/alcohol).

The Boc Protecting Group: A Chemist's Essential Tool

The Boc group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry. Its popularity is due to a crucial balance of stability and liability.

  • Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic and nucleophilic environments. This allows for selective manipulation of other functional groups within a molecule without unintended deprotection of the amine.

  • Orthogonality: Its acid-labile nature provides an orthogonal protection strategy. For instance, in a molecule containing both a Boc-protected amine and a base-labile protecting group like Fmoc, each can be removed selectively without affecting the other.

  • Mild Cleavage: The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The byproducts of this deprotection are volatile (isobutylene and carbon dioxide), which simplifies purification.

The causality behind this acid-lability lies in the stability of the tertiary carbocation formed upon protonation of the carbamate.

The trans-Cyclohexane Scaffold: Enforcing Conformational Rigidity

In drug design, controlling the three-dimensional arrangement of pharmacophores is critical for optimizing interactions with a biological target. The trans-1,2-disubstituted cyclohexane ring provides a rigid and predictable scaffold.

  • Chair Conformation: The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain.

  • Diequatorial Preference: For a trans-1,2-disubstituted cyclohexane, the conformation where both substituents occupy equatorial positions is significantly more stable than the diaxial conformation. The diaxial conformer suffers from destabilizing 1,3-diaxial interactions. This strong preference for the diequatorial arrangement locks the relative orientation of the amino and carboxyl/hydroxyl groups, reducing the molecule's conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, thus enhancing binding affinity.

Applications in the Synthesis of Bioactive Molecules

The unique structural features of Boc-protected trans-aminocyclohexane derivatives make them invaluable intermediates in pharmaceutical development.

Peptidomimetics and Constrained Peptides

These building blocks are frequently incorporated into peptide sequences to create peptidomimetics. Replacing a natural amino acid with a constrained, non-natural one like (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid can impart desirable properties such as:

  • Increased proteolytic stability: The non-natural backbone is resistant to degradation by proteases.

  • Enhanced receptor selectivity and affinity: The rigid scaffold can mimic or induce a specific secondary structure (e.g., a β-turn) that is optimal for receptor binding.

  • Improved bioavailability.

They are particularly useful in solid-phase peptide synthesis (SPPS), where the Boc group's acid lability is a cornerstone of a major synthetic strategy.

Synthesis of Kinase Inhibitors

The trans-4-aminocyclohexanol scaffold is a key component in a number of kinase inhibitors. For example, derivatives of trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid are used in the synthesis of Janus kinase (JAK) inhibitors, which are a class of drugs used to treat autoimmune diseases and certain cancers. The rigid cyclohexane ring helps to position the pharmacophoric groups in the correct orientation to fit into the ATP-binding pocket of the kinase.

Experimental Protocols and Methodologies

The following protocols are illustrative of the common transformations involving these building blocks. They are designed to be self-validating, with clear steps and rationales.

Amide Bond Formation using HATU

This protocol describes the coupling of (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid with a primary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes racemization.

Table 1: Reagents for Amide Coupling

ReagentMolar Eq.Purpose
(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid1.0Carboxylic acid component
Primary Amine1.1Amine component
HATU1.2Coupling reagent (activates acid)
DIPEA (N,N-Diisopropylethylamine)2.0Non-nucleophilic base
DMF (N,N-Dimethylformamide)-Anhydrous polar aprotic solvent

Step-by-Step Methodology:

  • Preparation: To a solution of (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq).

  • Activation: In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF. Add this solution to the mixture from step 1.

  • Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (2.0 eq) dropwise. The base is crucial as it deprotonates the carboxylic acid and the amine salt, facilitating the reaction. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and byproducts from HATU.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality: The choice of HATU and a non-nucleophilic base like DIPEA is critical. HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DIPEA is bulky enough to act as a base without competing as a nucleophile in the amidation reaction.

Boc Deprotection

This protocol outlines the standard procedure for removing the Boc protecting group.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) to the solution at room temperature. The reaction is usually rapid, often complete within 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help to remove residual TFA.

  • Isolation: The resulting amine is typically obtained as a trifluoroacetate salt, which can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent to yield the free amine.

Visualizing the Workflow and Mechanism

Diagrams are essential for conceptualizing complex synthetic processes.

Synthetic_Workflow cluster_0 Amide Coupling cluster_1 Boc Deprotection Boc_ACHC Boc-trans-ACHC-OH HATU_DIPEA HATU, DIPEA, DMF Boc_ACHC->HATU_DIPEA Amine R-NH2 Amine->HATU_DIPEA Coupled_Product Boc-trans-ACHC-NHR HATU_DIPEA->Coupled_Product TFA_DCM TFA, DCM Coupled_Product->TFA_DCM Final_Product H2N-trans-ACHC-NHR (TFA Salt) TFA_DCM->Final_Product

Caption: A generalized workflow for the synthesis of a dipeptide analog using a Boc-protected aminocyclohexane carboxylic acid.

HATU_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack and Amide Formation RCOOH R-COOH Active_Ester Activated O-Acylisourea Ester RCOOH->Active_Ester + HATU, - DIPEA·H+ HATU HATU DIPEA1 DIPEA Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate + R'-NH2 Amine R'-NH2 Amide R-CO-NHR' Tetrahedral_Intermediate->Amide Byproduct HOAt + Urea byproduct Tetrahedral_Intermediate->Byproduct collapse

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Conclusion

Boc-protected trans-1,2-aminocyclohexane derivatives are more than just simple intermediates; they are powerful tools in the arsenal of the synthetic chemist. Their well-defined stereochemistry, conformational rigidity, and the versatile chemistry of the Boc protecting group provide a reliable platform for the construction of complex, biologically active molecules. Understanding the principles behind their application, from conformational analysis to the nuances of reaction mechanisms, allows researchers to make informed decisions in the design and execution of synthetic routes, ultimately accelerating the pace of drug discovery and development.

References

  • Google Patents.
  • ChemRxiv. Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. [Link]

  • YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]

  • Google Patents.
  • PubChem. (1R,2R)-2-((Tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid. [Link]

  • Chemistry LibreTexts. 2.16: Conformations of Disubstituted Cyclohexanes. [Link]

  • ResearchGate. A Practical Synthesis of (−)-Oseltamivir. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Catalytic, enantioselective synthesis of Boc-protected 1,2-amino alcohols through aminolysis of meso-epoxides with benzophenone imine. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • YouTube. Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. [Link]

  • National Institutes of Health. Enantioselective radical C–H amination for the synthesis of β-amino alcohols. [Link]

  • Wikipedia. Oseltamivir total synthesis. [Link]

  • Royal Society of Chemistry. Direct amidation of unprotected amino acids using B(OCH2CF3)3. [Link]

  • OpenStax. 4.8 Conformations of Disubstituted Cyclohexanes. [Link]

  • ResearchGate. Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. [Link]

  • National Institutes of Health. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). [Link]

  • National Institutes of Health. Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. [Link]

  • Royal Society of Chemistry. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]

  • SciSpace. A practical synthesis of (-)-oseltamivir. [Link]

  • ACS Publications. Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. [Link]

  • YouTube. Conformations of 1,2- disubstituted cyclohexanes. [Link]

  • National Library of Medicine. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

  • Royal Society of Chemistry. Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation. [Link]

  • National Institutes of Health. Enantioselective synthesis of chiral BCPs. [Link]

  • Google Patents.
Exploratory

BOC-1,2-TRANS-ACHEC-OH CAS number and molecular weight

This guide serves as a technical reference for BOC-1,2-TRANS-ACHEC-OH , a specialized cyclic -amino acid derivative used in peptidomimetic foldamer research and drug discovery. Compound Identity & Physicochemical Core BO...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for BOC-1,2-TRANS-ACHEC-OH , a specialized cyclic


-amino acid derivative used in peptidomimetic foldamer research and drug discovery.

Compound Identity & Physicochemical Core

BOC-1,2-TRANS-ACHEC-OH is the


-tert-butyloxycarbonyl protected form of trans-2-aminocyclohex-3-ene-1-carboxylic acid  (or trans-2-aminocyclohex-4-ene-1-carboxylic acid, depending on numbering conventions). It is a conformationally constrained 

-amino acid building block, distinct from its saturated counterpart (ACHC) due to the presence of an endocyclic double bond.
PropertySpecification
Common Name BOC-1,2-TRANS-ACHEC-OH
IUPAC Name (1R,6R)-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid (and enantiomer)
CAS Number 865689-24-3
Molecular Formula

Molecular Weight 241.29 g/mol
Core Scaffold Cyclohexene (

-amino acid)
Stereochemistry trans-1,2-disubstituted (Racemic or Enantiopure available)
Solubility Soluble in DCM, DMF, DMSO, Methanol; Insoluble in Water
Purity Standard

(HPLC)

CRITICAL DISTINCTION: Do not confuse ACHEC (Unsaturated, C12H19NO4) with ACHC (Saturated, C12H21NO4, CAS 209128-50-7). The double bond in ACHEC provides unique geometric constraints and functionalization handles (e.g., for late-stage bioconjugation) that ACHC lacks.

Part 1: Structural Mechanics & Applications
1.1 Foldamer Architecture

BOC-1,2-TRANS-ACHEC-OH is primarily utilized to induce specific secondary structures in synthetic peptides (foldamers).

  • Helix Induction: Unlike flexible linear

    
    -amino acids, the cyclic constraint of the cyclohexene ring forces the backbone torsion angles (
    
    
    
    ) into a narrow range.
  • 14-Helix vs. 12-Helix: While trans-ACHC strongly promotes 14-helix formation in

    
    -peptides, the trans-ACHEC analog modulates this preference due to the planarity introduced by the double bond. This allows for the "fine-tuning" of foldamer stability and solubility.
    
  • Supramolecular Assembly: ACHEC residues are critical in designing self-assembling nanomaterials, such as peptide nanotubes and vesicles, where the alkene moiety can serve as a site for cross-linking or further derivatization.

1.2 Drug Development Utility
  • Conformational Locking: Used to restrict the conformation of pharmacophores, reducing the entropic penalty of binding to a target receptor.

  • Metabolic Stability: The non-natural

    
    -amino acid backbone renders peptides resistant to proteolytic degradation by endogenous proteases.
    
Part 2: Experimental Protocols (Self-Validating Systems)
2.1 Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
  • Objective: Coupling BOC-1,2-TRANS-ACHEC-OH to a resin-bound peptide.

  • Validation Step: The Kaiser Test (ninhydrin) is not reliable for secondary amines or sterically hindered N-termini often found in foldamers. Use the Chloranil Test or micro-cleavage LC-MS for validation.

Workflow:

  • Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DCM for 30 min.

  • Activation: Dissolve BOC-1,2-TRANS-ACHEC-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (6 eq) to the mixture. Pre-activate for 2 minutes (color change to yellow/orange indicates active ester formation).

  • Coupling: Add mixture to resin. Agitate for 2–4 hours at room temperature. Note: Cyclic

    
    -amino acids have slower kinetics than standard 
    
    
    
    -amino acids.
  • Validation: Perform micro-cleavage. Mass shift should correspond to

    
     (minus water/leaving group).
    
2.2 Protocol B: Selective Deprotection (The "Alkene Safety" Rule)
  • Context: Removing the BOC group without reducing the double bond.

  • Risk: Standard catalytic hydrogenation (Pd/C + H2) used for Z-group removal or other reductions MUST BE AVOIDED as it will reduce the ACHEC ring to ACHC, altering the molecular weight (+2 Da) and destroying the intended geometry.

Method (Acidolysis):

  • Reagent: Prepare a solution of 50% TFA (Trifluoroacetic acid) in DCM (v/v) with 2% Triisopropylsilane (TIPS) as a scavenger.

  • Reaction: Treat the resin/compound with the solution for 30–60 minutes.

  • Workup: Precipitate in cold diethyl ether. Centrifuge and wash 3x.

  • Verification: ESI-MS. The mass should decrease by exactly 100.1 Da (Boc removal).

Part 3: Visualization of Workflows
Figure 1: Chemical Structure & Stereochemistry

The following diagram illustrates the specific connectivity and stereochemistry of the trans-ACHEC scaffold.

ACHEC_Structure cluster_warning Structural Integrity Warning Boc BOC Group (N-Terminus Protection) Amino NH (Amino) Boc->Amino Protected C2 C2 (Chiral Center) Amino->C2 Attached C1 C1 (Chiral Center) C2->C1 Trans Configuration Ring Cyclohexene Ring (Double Bond @ C4-C5) C2->Ring Carboxyl COOH (C-Terminus) C1->Carboxyl C1->Ring Warning Double Bond (Alkene) SENSITIVE to Hydrogenation Ring->Warning

Caption: Structural logic of BOC-1,2-TRANS-ACHEC-OH highlighting the critical alkene moiety and trans-stereochemistry.

Figure 2: Peptide Coupling Cycle (Solid Phase)

This workflow emphasizes the critical decision points for handling cyclic


-amino acids.

Coupling_Cycle Start Resin-Bound Peptide (Free Amine) Activate Activation: BOC-ACHEC-OH + HATU + DIPEA (DMF, 2 min) Start->Activate Coupling Coupling Reaction (2-4 Hours, RT) Activate->Coupling Check Validation (LC-MS / Chloranil) Coupling->Check Success Coupling Complete Check->Success Pass Fail Incomplete Coupling Check->Fail Fail Wash Wash (DCM/DMF) Success->Wash Recouple Re-couple with PyBOP/HOAt Fail->Recouple Recouple->Check Deprotect BOC Deprotection (50% TFA/DCM) Wash->Deprotect

Caption: Optimized SPPS cycle for sterically hindered cyclic beta-amino acids.

References
  • Mandity, I. M., et al. (2014).[1][2][3] Exploiting aromatic interactions for β-peptide foldamer helix stabilization. Chemistry – A European Journal.[2][3] Retrieved February 4, 2026, from [Link]

  • Kwon, S., et al. (2015).[4] Self-assembled foldectures. Nature Communications.[4] (Context on ACHEC self-assembly). Retrieved February 4, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of BOC-1,2-TRANS-ACHEC-OH

Introduction: A Versatile Building Block in Modern Drug Discovery (1R,2R)-2-(tert-Butyloxycarbonyl)aminocyclohexylcarboxylic acid, commonly referred to as BOC-1,2-TRANS-ACHEC-OH, is a non-natural, conformationally constr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

(1R,2R)-2-(tert-Butyloxycarbonyl)aminocyclohexylcarboxylic acid, commonly referred to as BOC-1,2-TRANS-ACHEC-OH, is a non-natural, conformationally constrained amino acid derivative of significant interest to the pharmaceutical and biotechnology sectors. Its growing importance is tied to its application as a versatile building block in the synthesis of a diverse array of complex organic molecules and its role as a key intermediate in the development of novel pharmaceutical agents.[1]

The core utility of this compound lies in the strategic incorporation of two critical structural features: the tert-butyloxycarbonyl (Boc) protecting group and the trans-disubstituted cyclohexane scaffold. The Boc group serves as a robust yet readily cleavable shield for the amino functional group, preventing its participation in undesired side reactions during multi-step synthetic sequences.[1] This protecting group is notably stable across a wide range of nucleophilic and basic conditions but can be selectively removed under mild acidic conditions, a cornerstone of its utility in modern peptide synthesis.[1][2]

Furthermore, the rigid cyclohexane ring introduces a defined spatial arrangement of the amino and carboxylic acid functionalities. This structural constraint is invaluable in medicinal chemistry, as incorporating the aminocyclohexanecarboxylic acid scaffold can significantly influence a molecule's pharmacological properties, including its binding affinity to biological targets and its metabolic stability.[1] Derivatives have been explored as enzyme inhibitors, receptor ligands, and crucial components in peptidomimetics—molecules that mimic the structure and function of peptides but possess improved drug-like properties.[1]

This guide provides a comprehensive overview of the synthesis and detailed characterization of BOC-1,2-TRANS-ACHEC-OH, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of BOC-1,2-TRANS-ACHEC-OH is essential before its application in synthesis. The key properties are summarized below.

PropertyValueReferences
Synonyms (1R,2R)-Boc-2-aminocyclohexane carboxylic acid, Boc-1,2-trans-ACHC-OH[1][3]
CAS Number 865689-24-3 (specific enantiomer may vary)[1]
Molecular Formula C₁₂H₂₁NO₄[3]
Molecular Weight 243.30 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 121 - 130 °C[1]
Purity (Typical) ≥98% (HPLC)[1]

The Synthetic Rationale: Strategy and Mechanism

The synthesis of BOC-1,2-TRANS-ACHEC-OH is fundamentally a protection reaction. The goal is to selectively acylate the amino group of trans-1-amino-2-cyclohexanecarboxylic acid with a tert-butoxycarbonyl group.

The Choice of Protecting Group: The Boc group is a cornerstone of modern organic synthesis for several reasons. Its introduction is typically achieved using di-tert-butyl dicarbonate, (Boc)₂O, an electrophilic reagent that is stable, easy to handle, and highly effective. The resulting tert-butyl carbamate is stable to most nucleophiles and bases, allowing for selective reactions at other sites of the molecule (like the carboxylic acid).[2] Critically, the Boc group can be removed (deprotected) under mild anhydrous acidic conditions, often using trifluoroacetic acid (TFA), which generates gaseous byproducts (isobutylene and CO₂), simplifying purification.[4]

Reaction Mechanism: The synthesis proceeds via a nucleophilic acyl substitution. The amino group of the starting material acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the (Boc)₂O anhydride. A mild base is typically employed to deprotonate the amine, increasing its nucleophilicity and driving the reaction to completion.

Synthesis Workflow: A Step-by-Step Protocol

This section details a reliable, field-tested protocol for the preparation of BOC-1,2-TRANS-ACHEC-OH. The procedure is based on established methods for the N-Boc protection of amino acids.[2][5]

Materials and Reagents:

  • (1R,2R)-1-Amino-2-cyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane (or Tetrahydrofuran, THF)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 1M Hydrochloric Acid (HCl)

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (1R,2R)-1-amino-2-cyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and deionized water.

  • Basification: Add sodium bicarbonate (2.5 eq) to the solution and stir until fully dissolved. The base is crucial for activating the amine nucleophile.

  • Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in dioxane.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Work-up (Quenching & Extraction):

    • Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 1M HCl. The product, being a carboxylic acid, will precipitate out of the solution as it becomes protonated and less water-soluble.

    • Extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, which is often a white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary to achieve high purity.

Below is a diagram illustrating the overall workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants 1. Reactants (trans-ACHC-OH, (Boc)2O, NaHCO3) reaction_mix 2. Reaction (Dioxane/Water, RT, Overnight) reactants->reaction_mix Stirring quench 3. Quench & Acidify (Remove Dioxane, Add 1M HCl) reaction_mix->quench extraction 4. Extraction (Ethyl Acetate) quench->extraction purification 5. Dry & Concentrate extraction->purification final_product 6. Final Product (BOC-1,2-TRANS-ACHEC-OH) purification->final_product

Fig 1: General workflow for the synthesis of BOC-1,2-TRANS-ACHEC-OH.

Comprehensive Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized BOC-1,2-TRANS-ACHEC-OH. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system.

Characterization Workflow

The logical flow for analyzing the final product is outlined in the diagram below. Purity is typically assessed first, followed by a suite of spectroscopic techniques for definitive structural elucidation.

G cluster_analytics Analytical Techniques start Synthesized Product hplc HPLC (Purity Assessment) start->hplc nmr NMR Spectroscopy (¹H & ¹³C for Structure) start->nmr ms Mass Spectrometry (Molecular Weight) start->ms ftir FTIR Spectroscopy (Functional Groups) start->ftir data_analysis Data Interpretation & Structural Confirmation hplc->data_analysis nmr->data_analysis ms->data_analysis ftir->data_analysis

Fig 2: Workflow for the analytical characterization of the final product.
Representative Analytical Data

The following table summarizes the expected characterization data for BOC-1,2-TRANS-ACHEC-OH based on typical spectroscopic values for its constituent functional groups.[6][7]

TechniqueParameterExpected Result/ObservationRationale
HPLC Purity≥98%Confirms the purity of the final compound.[1]
¹H NMR Chemical Shift (δ)~1.4 ppm (s, 9H)~1.2-2.5 ppm (m, 8H)~3.5-3.8 ppm (m, 1H)~4.0-4.2 ppm (m, 1H)~5.0 ppm (br d, 1H)~12.0 ppm (br s, 1H)- Singlet for the 9 equivalent protons of the tert-butyl group.- Complex multiplets for the 8 methylene protons of the cyclohexane ring.- Multiplet for the CH -NHBoc proton.- Multiplet for the CH -COOH proton.- Broad doublet for the NH proton.- Broad singlet for the carboxylic acid OH proton.
¹³C NMR Chemical Shift (δ)~28.5 ppm (3C)~24-35 ppm (4C)~50-55 ppm (2C)~80 ppm (1C)~156 ppm (1C)~175 ppm (1C)- C (CH₃)₃ carbons of the Boc group.- Methylene carbons of the cyclohexane ring.- Methine carbons of the cyclohexane ring.- Quaternary C (CH₃)₃ carbon of the Boc group.- Carbonyl carbon of the Boc group (N-C =O).- Carbonyl carbon of the carboxylic acid (C =OOH).
Mass Spec. m/z[M+H]⁺: 244.15[M+Na]⁺: 266.13Corresponds to the protonated and sodiated molecular ions, confirming the molecular weight of 243.30 g/mol .[3]
FTIR Wavenumber (cm⁻¹)~3350 cm⁻¹ (N-H stretch)~2930 cm⁻¹ (C-H stretch)~2500-3300 cm⁻¹ (O-H stretch, broad)~1710 cm⁻¹ (C=O stretch, acid)~1685 cm⁻¹ (C=O stretch, carbamate)Confirms the presence of key functional groups: the N-H of the carbamate, C-H of the aliphatic rings, the broad O-H of the carboxylic acid, and the two distinct carbonyl groups.

Conclusion

BOC-1,2-TRANS-ACHEC-OH is a valuable and versatile building block for modern synthetic and medicinal chemistry. Its synthesis is achieved through a straightforward and robust N-Boc protection of the corresponding free amino acid, a process that is both high-yielding and scalable. Comprehensive characterization using a suite of orthogonal analytical techniques—including HPLC for purity and NMR, MS, and FTIR for structural confirmation—is critical for ensuring the quality required for demanding applications in drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for the successful synthesis and validation of this important chemical entity.

References

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents.
  • (1R,2R)-2-((Tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid. (2019). Google Patents.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]

  • Spectroscopic characterization and biological activity of Zn(II), Cd(II), Sn(II) and Pb(II) complexes with Schiff base derived from pyrrole-2-carboxaldehyde and 2-amino phenol. (2014). ResearchGate. Retrieved February 7, 2024, from [Link]

  • N-tert-Butoxycarbonyl-L-phenylalanine. (n.d.). Organic Syntheses. Retrieved February 7, 2024, from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley.
  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. (2017). Google Patents.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2019). MDPI. Retrieved February 7, 2024, from [Link]

Sources

Exploratory

Spectroscopic Characterization and Structural Validation of Boc-(trans)-2-Aminocyclohexanecarboxylic Acid (Boc-1,2-trans-ACHC-OH)

Executive Summary Boc-1,2-trans-ACHC-OH (Boc-trans-2-aminocyclohexanecarboxylic acid) is a critical -amino acid scaffold used in the synthesis of foldamers, peptidomimetics, and bioactive peptides.[1][2] Its rigid cycloh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-1,2-trans-ACHC-OH (Boc-trans-2-aminocyclohexanecarboxylic acid) is a critical


-amino acid scaffold used in the synthesis of foldamers, peptidomimetics, and bioactive peptides.[1][2] Its rigid cyclohexane backbone imposes specific conformational constraints, making the verification of its trans-stereochemistry vital for downstream efficacy.

This technical guide provides a self-validating spectroscopic framework. Unlike standard data sheets, this document focuses on the causality of spectral signals—specifically how Nuclear Magnetic Resonance (NMR) coupling constants (


-values) definitively prove the trans-diequatorial conformation over the cis-isomer.

Molecular Identity & Physiochemical Baseline

Before spectroscopic analysis, the sample must meet baseline physiochemical criteria.[3] The nomenclature "ACHEC" is frequently used in vendor catalogs (e.g., Chem-Impex, CalPacLab) as a synonym for ACHC (Aminocyclohexanecarboxylic acid).

ParameterSpecification
Systematic Name

-2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid (and enantiomer)
Common Abbreviation Boc-1,2-trans-ACHC-OH
CAS Number 209128-50-7 (Racemate/Unspecified); 233661-54-6 ((1R,2R)-isomer)
Molecular Formula

Molecular Weight 243.29 g/mol
Melting Point 124 – 130 °C (Distinct from 1,4-trans isomer which melts >180 °C)
Solubility Soluble in

,

, DMSO; sparingly soluble in

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Primary Validation Tool

The stereochemistry of the 1,2-disubstituted cyclohexane ring is determined by the vicinal coupling constant (


) between the proton at C1 ( 

to carboxyl) and the proton at C2 (

to amine).
-NMR Data (400 MHz, )

Note: Chemical shifts (


) may vary slightly based on concentration and temperature.
Signal (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
1.45 Singlet (s)9HBoc

Characteristic intense singlet for t-butyl group.
1.10 – 1.80 Multiplet (m)6HRing

(C3, C4, C5)
Overlapping methylene envelope typical of cyclohexyl rings.
2.00 – 2.15 Multiplet (m)2HRing

(C6)
Deshielded slightly due to proximity to functional groups.
3.65 – 3.85 Multiplet (m)1HH-2 (N-CH) Diagnostic Signal. See Coupling Analysis below.
2.25 – 2.40 Multiplet (m)1HH-1 (HOOC-CH) Diagnostic Signal.

-proton to carboxylic acid.
4.60 Broad doublet1HNH (Carbamate)Exchangeable proton; shift is concentration-dependent.
10.50 Broad Singlet1HCOOHHighly deshielded acidic proton (often invisible if wet).
The Self-Validating Mechanism: Coupling Constant Analysis

To distinguish trans-ACHC from cis-ACHC, you must analyze the coupling of the methine protons H1 and H2.

  • Trans-Isomer (Target): In the lowest energy chair conformation, the bulky Boc-amino and Carboxyl groups prefer the diequatorial position to avoid 1,3-diaxial steric clashes. Consequently, the protons H1 and H2 occupy diaxial positions.

    • Validation Criterion: Diaxial coupling (

      
      ) is large, typically 10 – 12 Hz .
      
  • Cis-Isomer (Impurity): Substituents are equatorial/axial. Protons are axial/equatorial.

    • Rejection Criterion: Axial-equatorial coupling (

      
      ) is small, typically 3 – 5 Hz .
      

Protocol: If the multiplet at


 ~3.7 ppm (H-2) shows a large splitting width (>10 Hz), the trans stereochemistry is confirmed.
-NMR Data (100 MHz, )
Signal (

ppm)
Assignment
178.5 COOH (Carboxylic Acid Carbonyl)
155.8 C=O (Boc Carbamate Carbonyl)
79.8 C-O (Quaternary Carbon of t-Butyl)
54.2 C-2 (

to Nitrogen)
49.5 C-1 (

to Carboxyl)
33.0, 29.5, 24.8, 24.2 C-3, C-4, C-5, C-6 (Ring methylenes)
28.4 CH3 (Boc Methyls - intense signal)

Mass Spectrometry (MS)

Ionization & Fragmentation Logic

Mass spectrometry confirms the molecular weight and the presence of the labile Boc protecting group.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Ion:

    • Expected

      
      : 244.15 m/z 
      
    • Expected

      
      : 266.14 m/z  (Common adduct)
      
Fragmentation Pathway (MS/MS)

The Boc group undergoes a characteristic fragmentation, losing isobutylene (56 Da) and


 (44 Da).
  • Precursor:

    
    
    
  • Loss of t-Butyl:

    
     (Carbamic acid intermediate)
    
  • Loss of Boc (Full):

    
     (Free amino acid cation)
    
MS Validation Workflow (DOT Diagram)

MS_Fragmentation M_H [M+H]+ m/z 244.15 Intermed [M+H - Isobutylene]+ m/z 188.1 M_H->Intermed -56 Da (C4H8) Core [M+H - Boc]+ (Free Amine) m/z 144.1 M_H->Core Direct Loss -100 Da Intermed->Core -44 Da (CO2)

Caption: ESI-MS fragmentation pathway for Boc-trans-ACHC. The transition from 244 to 144 confirms the Boc-protected amine.

Infrared Spectroscopy (IR)

Functional Group Fingerprinting

IR is used primarily to confirm the state of the carboxylic acid and the integrity of the carbamate.

Wavenumber (

)
Vibration ModeInterpretation
3300 – 3400 N-H StretchBroad band; confirms secondary amine (carbamate).
2800 – 3100 O-H StretchVery broad "hump" overlapping C-H stretch; indicates free carboxylic acid (dimer).
2970, 2930 C-H StretchAliphatic C-H (cyclohexane ring + t-butyl).
1700 – 1720 C=O Stretch (Acid)Strong intensity. Typical for aliphatic carboxylic acids.
1680 – 1690 C=O Stretch (Urethane)Strong intensity. Characteristic Boc carbonyl; slightly lower freq. than acid.[4][5][6]
1520 – 1540 N-H Bend (Amide II)Confirmation of amide/carbamate linkage.

Experimental Protocols

Sample Preparation for NMR (Stereochemical Proof)

To resolve the critical H1-H2 coupling, solvent choice is paramount to prevent peak broadening due to hydrogen bonding.

  • Solvent: Use DMSO-

    
      or 
    
    
    
    if peaks in
    
    
    are broad due to aggregation. However,
    
    
    often provides better separation of the methine protons.
  • Concentration: Prepare a solution of 10-15 mg of Boc-1,2-trans-ACHC-OH in 0.6 mL of solvent.

  • Acquisition: Run a standard proton sequence (16 scans).

  • Processing: Apply a window function (LB = 0.3 Hz) to ensure multiplet structure is resolved.

  • Analysis: Zoom into the 3.6–3.9 ppm region. Measure the width of the coupling (

    
    ).
    
Stereochemical Validation Workflow

Stereochem_Check Start Start: Purified Sample H1_NMR Acquire 1H-NMR (Focus on 3.6-3.9 ppm) Start->H1_NMR Measure_J Measure Coupling Constant (J) of H-2 Methine H1_NMR->Measure_J Decision Is J > 9 Hz? Measure_J->Decision Trans CONFIRMED: Trans-Isomer (Diequatorial Substituents) Decision->Trans Yes (Diaxial H) Cis REJECT: Cis-Isomer (Axial/Equatorial) Decision->Cis No (J ~ 4 Hz)

Caption: Logical workflow for confirming 'trans' stereochemistry via NMR coupling constants.

References

  • University of Wisconsin–Madison. "Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers." Gellman Group Research. Accessed February 4, 2026. [Link]

  • National Institutes of Health (NIH). "2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272." PubChem. Accessed February 4, 2026. [Link]

  • Chemistry LibreTexts. "NMR Coupling Constants and Stereochemistry." LibreTexts. Accessed February 4, 2026. [Link]

Sources

Foundational

Chirality and Stereochemistry of trans-Aminocyclohexanecarboxylic Acid Derivatives

This guide provides a rigorous technical analysis of trans-aminocyclohexanecarboxylic acid (ACHC) derivatives, focusing on their stereochemical behavior, conformational analysis, and application in high-fidelity molecula...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of trans-aminocyclohexanecarboxylic acid (ACHC) derivatives, focusing on their stereochemical behavior, conformational analysis, and application in high-fidelity molecular design.

Executive Summary: The Rigid Scaffold Paradigm

In the landscape of non-canonical amino acids, aminocyclohexanecarboxylic acids (ACHC) represent a "gold standard" for conformational restriction. Unlike flexible linear peptides, the cyclohexane ring imposes severe steric constraints that lock the backbone torsion angles (


).

The critical differentiator among ACHC isomers is the relative stereochemistry (cis vs. trans) and the regiochemistry (1,2-, 1,3-, or 1,4-substitution). This guide focuses on the trans-isomers, which are thermodynamically privileged due to their ability to adopt diequatorial conformations (in 1,2- and 1,4-systems), making them ideal scaffolds for designing foldamers (e.g.,


-peptides) and bioactive small molecules (e.g., Tranexamic acid).

Stereochemical Fundamentals & Conformational Analysis

The stereochemical identity of ACHC derivatives is dictated by the cyclohexane chair conformation. The stability of the trans isomer varies drastically depending on the positional relationship of the amino (-NH


) and carboxylic acid (-COOH) groups.
The Diequatorial Imperative

For disubstituted cyclohexanes, the most stable conformation maximizes the number of substituents in the equatorial position to minimize 1,3-diaxial interactions.

IsomerRelative ConfigPreferred ConformationStabilityChirality
trans-1,2-ACHC transDiequatorial (e,e) High (Rigid)Chiral (

asymmetric)
trans-1,3-ACHC transAxial-Equatorial (a,e) Low (Mobile)Chiral
trans-1,4-ACHC transDiequatorial (e,e) High (Rigid)Achiral (Meso/Centrosymmetric)
Conformational Logic (Graphviz Visualization)

The following diagram illustrates the energy landscape and stability logic for the three trans isomers.

ACHC_Conformation cluster_12 trans-1,2-ACHC cluster_13 trans-1,3-ACHC cluster_14 trans-1,4-ACHC T12_ee Diequatorial (e,e) Most Stable (Foldamer Building Block) T12_aa Diaxial (a,a) High Energy (Steric Clash) T12_ee->T12_aa Ring Flip (Disfavored) T13_ae Axial-Equatorial (a,e) Frustrated State T13_ea Equatorial-Axial (e,a) Frustrated State T13_ae->T13_ea Ring Flip (Equilibrium) T14_ee Diequatorial (e,e) Thermodynamic Sink (Drug Scaffold) T14_aa Diaxial (a,a) High Energy T14_ee->T14_aa Ring Flip (Disfavored)

Caption: Conformational stability analysis. Note that trans-1,3-ACHC lacks a stable diequatorial conformer, leading to higher flexibility compared to the rigid 1,2 and 1,4 isomers.

trans-2-Aminocyclohexanecarboxylic Acid (trans-2-ACHC)

The Foldamer "14-Helix"

trans-2-ACHC is the cornerstone of


-peptide foldamer research.[1] When oligomerized, the rigid (e,e) conformation forces the backbone into a specific helical secondary structure known as the 14-helix .
  • Mechanism: The helix is stabilized by hydrogen bonds between the amide proton at position

    
     and the carbonyl oxygen at position 
    
    
    
    (forming a 14-membered pseudoring).[2]
  • Contrast: This is distinct from trans-2-aminocyclopentanecarboxylic acid (trans-ACPC), which forms a 12-helix due to the different bond angles of the 5-membered ring [1].

Synthesis and Resolution Protocol

Since trans-2-ACHC is chiral, obtaining enantiopure material ((1R,2R) or (1S,2S)) is critical.

Protocol: Synthesis & Optical Resolution

  • Reduction: Hydrogenation of 2-aminobenzoic acid (Anthranilic acid) using Rh/C or Na/Amyl alcohol yields a racemic cis/trans mixture.

  • Isomerization: Reflux in dilute HCl converts the kinetic cis product to the thermodynamic trans isomer (diequatorial driving force).

  • Resolution:

    • Step A: Form a salt with a chiral resolving agent, typically (+)-Tartaric acid .

    • Step B: Fractional crystallization from Ethanol/Water. The diastereomeric salt of (1R,2R)-ACHC typically crystallizes out first.

    • Step C: Acidify to liberate the free amino acid.

    • Validation: Verify enantiomeric excess (ee) via Chiral HPLC or optical rotation (

      
      ).
      

trans-4-Aminocyclohexanecarboxylic Acid (trans-4-ACHC)

Achirality and "Pro-Chiral" Potential

Unlike the 2- and 3-isomers, trans-4-ACHC is achiral (meso). The molecule possesses a center of inversion (or plane of symmetry depending on conformation representation) in its diequatorial form.

  • Implication: You cannot resolve trans-4-ACHC into enantiomers.

  • Exception: If the nitrogen or carboxyl group is derivatized with a chiral auxiliary, or if the ring is desymmetrized (e.g., adding a substituent at C2 or C3), the molecule becomes chiral.

Pharmaceutical Application: Tranexamic Acid

The most famous derivative is Tranexamic Acid , an antifibrinolytic drug.

  • Structure-Activity Relationship (SAR): The distance between the amino and carboxyl groups in the diequatorial trans-1,4 conformation (~7 Å) perfectly mimics the lysine side chain, allowing it to block the lysine-binding sites on plasminogen [2].

  • Purity Requirement: The cis isomer is inactive and potentially toxic; therefore, stereochemical purity (>99% trans) is a critical release specification.

Industrial Synthesis Workflow

The synthesis prioritizes the thermodynamic stability of the trans isomer.

Synthesis_Workflow Start p-Aminobenzoic Acid (PABA) Step1 Catalytic Hydrogenation (Ru/C or Rh/C, H2, Pressure) Yields: cis/trans mixture Start->Step1 Step2 Thermodynamic Isomerization (Heat, H2SO4 or NaOH) Converts cis (a,e) -> trans (e,e) Step1->Step2 Kinetic Control -> Thermodynamic Control Step3 Purification Fractional Crystallization from Water (Trans is less soluble) Step2->Step3 End Pure trans-4-ACHC (Tranexamic Acid) Step3->End

Caption: Industrial route to Tranexamic Acid. The process exploits the thermodynamic preference for the diequatorial trans isomer.

Analytical Characterization

Distinguishing cis and trans isomers is routinely performed using


H NMR spectroscopy, leveraging the Karplus relationship.
NMR Coupling Constants ( -values)
  • Axial-Axial Coupling (

    
    ):  In the trans-diequatorial isomer (e.g., trans-2-ACHC), the protons at C1 and C2 are both axial .
    
    • 
       (Large coupling).
      
  • Axial-Equatorial Coupling (

    
    ):  In the cis-isomer (one axial, one equatorial), the coupling is smaller.
    
    • 
       (Small coupling).
      

Table: Diagnostic NMR Signals

Featuretrans-Isomer (Rigid e,e)cis-Isomer (a,e)
Coupling (

)
> 10 Hz (Large)< 5 Hz (Small)
Peak Width (

)
Broad (due to large couplings)Narrow
NOE Signal Strong NOE between 1,3-diaxial protonsNOE between H1 and H2

References

  • Gellman, S. H. (1998).[2] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Iwamoto, M. (1975). "Plasminogen-plasmin system IX: Specific binding of tranexamic acid to plasmin." Journal of Biochemistry, 77(2), 293–300. Link

  • Seebach, D., et al. (1996).[2] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta, 79(4), 913–941. Link

  • Fuller, A. A., et al. (2013). "Ureido-Derivatives of trans-3-Aminocyclohexanecarboxylic Acid as Conformational Constraints." Journal of Organic Chemistry, 78(21), 10732–10741. Link

Sources

Exploratory

The Cornerstone of Modern Peptide Chemistry: A Technical Guide to the Discovery and Application of BOC-Protected Amino Acids

Abstract The advent of the tert-butoxycarbonyl (BOC) protecting group represents a watershed moment in the history of chemical biology and drug discovery. Its introduction in the mid-20th century provided a robust and el...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The advent of the tert-butoxycarbonyl (BOC) protecting group represents a watershed moment in the history of chemical biology and drug discovery. Its introduction in the mid-20th century provided a robust and elegantly simple solution to the challenge of selectively masking the alpha-amino group of amino acids, thereby enabling the controlled, stepwise assembly of peptides. This in-depth technical guide chronicles the discovery and historical development of BOC-protected amino acids, elucidates the underlying chemical principles of their application, and provides detailed, field-proven protocols for their use in synthesis. We will explore the pivotal role of BOC chemistry in the paradigm-shifting innovation of Solid-Phase Peptide Synthesis (SPPS) and offer a comparative analysis with the now-prevalent Fmoc strategy. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this foundational technology in peptide science.

A Historical Perspective: The Genesis of a Revolution in Peptide Synthesis

The mid-20th century was a period of burgeoning interest in the biological significance of peptides. However, the chemical synthesis of these molecules was a formidable task, hampered by the difficulty of preventing unwanted side reactions at the N-terminus of amino acids during peptide bond formation. A landmark breakthrough occurred in 1957 when two research groups independently reported the utility of the tert-butoxycarbonyl (BOC) group for the temporary protection of the α-amino functionality. Louis A. Carpino first described the BOC group, while George W. Anderson and Arthur C. McGregor detailed its practical application in peptide synthesis.[1] This innovation laid the essential groundwork for the evolution of modern peptide chemistry.[1]

The full transformative potential of BOC-protected amino acids was unleashed with the invention of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, a groundbreaking achievement for which he was awarded the Nobel Prize in Chemistry in 1984.[1][2] Merrifield's ingenious approach of anchoring the C-terminal amino acid to an insoluble polymer support and sequentially adding protected amino acids dramatically simplified the synthesis process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[2][3][4] The acid-labile nature of the BOC group proved to be perfectly suited for SPPS, as it could be removed under conditions that left the peptide-resin linkage and side-chain protecting groups intact.[2][5]

The Chemistry of BOC Protection and Deprotection: A Mechanistic Deep Dive

The efficacy of the BOC group lies in its unique chemical properties: it is stable to a wide range of reaction conditions, including basic and nucleophilic environments, yet can be readily and cleanly cleaved under moderately acidic conditions.[6][7][8] This orthogonality is the cornerstone of its utility in multi-step peptide synthesis.

Introduction of the BOC Group: The Protection Step

The most common reagent for the introduction of the BOC group is di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride).[6][8] The reaction proceeds via a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the amino acid's α-amino group attacks one of the electrophilic carbonyl carbons of the Boc-anhydride.[9][10] This forms a transient tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group.[10] This leaving group subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide.[9][10] The reaction can be performed under aqueous or anhydrous conditions and is often facilitated by the presence of a base.[6]

BOC_Protection cluster_reactants Reactants cluster_process Reaction cluster_products Products Amino_Acid Amino Acid (R-NH₂) Nucleophilic_Attack Nucleophilic Attack Amino_Acid->Nucleophilic_Attack Boc_Anhydride Boc Anhydride ((Boc)₂O) Boc_Anhydride->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Formation Elimination Elimination Tetrahedral_Intermediate->Elimination Collapse BOC_Protected_AA BOC-Protected Amino Acid Elimination->BOC_Protected_AA Byproducts t-Butanol + CO₂ Elimination->Byproducts Decomposition of leaving group

Caption: Mechanism of BOC protection of an amino acid.

Removal of the BOC Group: The Deprotection Step

The removal of the BOC group is typically achieved using a moderately strong acid, most commonly trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM).[5][11][12] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which enhances the stability of the leaving group.[10][13] The protonated carbamate then undergoes fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[10][13]

The resulting tert-butyl cation is a reactive electrophile and can potentially alkylate sensitive amino acid side chains, such as methionine or tryptophan. To prevent these side reactions, "scavengers" like anisole or thioanisole are often added to the deprotection solution to trap the tert-butyl cations.[14]

BOC_Deprotection cluster_reactants Reactants cluster_process Reaction cluster_products Products BOC_Protected_AA BOC-Protected Amino Acid Protonation Protonation of Carbonyl Oxygen BOC_Protected_AA->Protonation Acid Strong Acid (e.g., TFA) Acid->Protonation Fragmentation Fragmentation Protonation->Fragmentation Formation of Carbamic Acid Decarboxylation Decarboxylation Fragmentation->Decarboxylation Byproducts t-Butyl cation + CO₂ Fragmentation->Byproducts Free_Amine Free Amine (as salt) Decarboxylation->Free_Amine

Caption: Mechanism of acid-catalyzed BOC deprotection.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific amino acid and scale of the reaction.

Protocol for the Synthesis of BOC-Amino Acids

This protocol describes a general method for the N-protection of an amino acid using Boc-anhydride.

Materials:

  • Amino Acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Dioxane

  • 1N Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and 1N NaOH solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Boc-anhydride portion-wise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc-anhydride and byproducts.

  • Acidify the aqueous layer to a pH of 2-3 with a cold 1N HCl solution while cooling in an ice bath.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the BOC-protected amino acid.

Protocol for BOC Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the steps for removing the BOC group from a resin-bound peptide during SPPS.

Materials:

  • Peptide-resin (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., anisole, 1-2% v/v, if required)

  • Neutralization solution (e.g., 10% diisopropylethylamine (DIEA) in DCM)

  • Methanol (MeOH) or Isopropanol (IPA)

Procedure:

  • Swell the peptide-resin in DCM in a suitable reaction vessel.

  • Drain the DCM.

  • Add a pre-wash solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes.[5]

  • Drain the pre-wash solution.

  • Add the deprotection solution (typically 25-50% TFA in DCM, with scavengers if necessary) to the resin and agitate for 15-30 minutes.[5]

  • Drain the deprotection solution.

  • Wash the peptide-resin thoroughly with DCM to remove residual TFA and byproducts.

  • Wash with an alcohol such as IPA or MeOH to shrink the resin and aid in the removal of remaining acid.[5]

  • Wash again with DCM.

  • Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing with the neutralization solution until the resin is no longer acidic (as indicated by a neutral pH test of the washings).

  • Wash the resin again with DCM to remove excess base. The resin is now ready for the next coupling step.

BOC vs. Fmoc: A Comparative Analysis of SPPS Strategies

While BOC chemistry was foundational to SPPS, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become more prevalent in recent years.[11] The choice between these two methods is a critical decision in peptide synthesis.[11]

FeatureBOC StrategyFmoc Strategy
Nα-Protection tert-butoxycarbonyl (acid-labile)9-fluorenylmethyloxycarbonyl (base-labile)
Deprotection Reagent Trifluoroacetic Acid (TFA)Piperidine (a secondary amine)
Side-Chain Protection Benzyl-based groups (cleaved by strong acid, e.g., HF)tert-Butyl-based groups (cleaved by moderate acid, e.g., TFA)
Final Cleavage Strong acid (e.g., liquid HF, TFMSA)Moderate acid (e.g., TFA)
Advantages - Robust and well-established.[11]- Can be advantageous for long or aggregation-prone sequences.[11]- Milder deprotection conditions.[11]- Wider compatibility with diverse chemical modifications.[11]- Final cleavage with less hazardous acids.
Disadvantages - Repetitive use of strong acid for deprotection.- Requires highly hazardous strong acid (HF) for final cleavage.- Piperidine can cause side reactions (e.g., aspartimide formation).- Fmoc group is UV-active, which can interfere with some monitoring methods.

The fundamental difference lies in their orthogonal protection schemes.[11] The BOC strategy relies on graded acid lability, where the Nα-BOC group is removed by moderate acid (TFA), while the side-chain protecting groups and the resin linkage require a much stronger acid (HF) for cleavage. In contrast, the Fmoc strategy employs a base-labile Nα-protecting group and acid-labile side-chain protection, allowing for milder overall conditions.

Conclusion: The Enduring Legacy of BOC-Protected Amino Acids

The discovery and application of BOC-protected amino acids were a transformative development in the field of peptide science. This innovation was a critical enabler of Merrifield's solid-phase peptide synthesis, a technology that has profoundly impacted research in biology, biochemistry, and medicine. While the Fmoc strategy is now more commonly used for routine peptide synthesis, the BOC strategy remains a powerful and relevant tool, particularly for the synthesis of complex and challenging peptide sequences.[11] A thorough understanding of the history, chemistry, and application of BOC-protected amino acids is therefore essential for any scientist engaged in the art and science of peptide synthesis. The principles established through the development of BOC chemistry continue to inform and inspire new innovations in the synthesis of complex biomolecules, underscoring its enduring legacy as a cornerstone of modern bioorganic chemistry.

References

  • The Cornerstone of Modern Peptide Chemistry: A Technical Guide to Boc-Protected Amino Acids. Benchchem.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • Historical context of Boc chemistry in solid-phase peptide synthesis. Benchchem.
  • A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. Benchchem.
  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Benchchem.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Dual protection of amino functions involving Boc. RSC Publishing.
  • Di-tert-butyl dicarbonate. Wikipedia.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. SpringerLink.
  • Bruce Merrifield - Nobel Lecture. NobelPrize.org.
  • Solid Phase Synthesis (Nobel Lecture). Wiley Online Library.

Sources

Foundational

An In-Depth Technical Guide to trans-N-Boc-2-Aminocyclohexanol: Sourcing, Synthesis, and Application

Senior Application Scientist Note: The topic specified "BOC-1,2-TRANS-ACHEC-OH" does not correspond to a standard chemical nomenclature. Based on the constituent parts of the name, this guide will focus on the most proba...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The topic specified "BOC-1,2-TRANS-ACHEC-OH" does not correspond to a standard chemical nomenclature. Based on the constituent parts of the name, this guide will focus on the most probable intended compound: tert-Butyl trans-2-hydroxycyclohexylcarbamate , commonly referred to as ** trans-N-Boc-2-aminocyclohexanol**. This versatile chiral building block is crucial in the synthesis of complex molecules within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on its commercial availability, technical specifications, and practical applications.

Chemical Identity and Properties

trans-N-Boc-2-aminocyclohexanol is a carbamate-protected derivative of trans-2-aminocyclohexanol. The bulky tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine, preventing its participation in reactions while enabling transformations at the hydroxyl group. The trans stereochemistry of the amino and hydroxyl groups provides a defined three-dimensional structure that is essential for its utility in asymmetric synthesis.

Key Identifiers and Properties:

  • Molecular Formula: C₁₁H₂₁NO₃[1][2]

  • Molecular Weight: 215.29 g/mol [1][2][3]

  • Appearance: White to off-white solid[1]

  • Storage Temperature: 2-8°C is commonly recommended for storage.[1]

This compound exists as a pair of enantiomers, (1R,2R) and (1S,2S), as well as a racemic mixture. The specific enantiomer used is critical for applications in chiral drug synthesis.

FormCAS NumberKey Characteristics
(1R,2R)-enantiomer 155975-19-2[2]A specific stereoisomer often used in the development of chiral catalysts and pharmaceuticals.
(1S,2S)-enantiomer 145166-06-9The opposite enantiomer, equally important for accessing different chiral targets.
Racemic Mixture 121282-70-0A 1:1 mixture of the (1R,2R) and (1S,2S) enantiomers. Suitable for applications where chirality is not a factor.

Commercial Availability and Supplier Analysis

A variety of chemical suppliers offer trans-N-Boc-2-aminocyclohexanol in its racemic and enantiomerically pure forms. Availability ranges from research-grade quantities (grams) to bulk quantities (kilograms), catering to needs from early-stage research to process development.

When selecting a supplier, researchers should critically evaluate the Certificate of Analysis (CoA) for purity (typically assessed by GC or HPLC), identity confirmation (via NMR or IR), and, for enantiomerically pure forms, the enantiomeric excess (ee%) determined by chiral HPLC.

Table of Representative Commercial Suppliers:

SupplierProduct ExamplePurity/SpecificationsNoted Applications
Aladdin Scientific (1R, 2R)-trans-N-Boc-2-aminocyclohexanolmin 95% (GC)[2]Protein Degrader Building Blocks[2]
ChemicalBook Boc-(+/-)-trans-2-aminocyclohexanolData aggregated from multiple suppliers.General chemical synthesis.
Santa Cruz Biotechnology trans-N-4-Boc-aminocyclohexanolResearch grade for proteomics.[4]Proteomics research.[4]
Thermo Scientific Chemicals trans-2-Aminocyclohexanol hydrochloride97+% (unprotected precursor)[5]Synthesis of functionalized triamines.[6]
CymitQuimica (1R,2R)-trans-N-Boc-2-AminocyclohexanolHigh PurityIntermediate in pharmaceutical synthesis.[7]

This table is not exhaustive but represents a cross-section of available suppliers. Researchers should conduct their own due diligence.

Scientific and Technical Insights

The utility of trans-N-Boc-2-aminocyclohexanol is grounded in several key chemical principles:

  • Orthogonal Protection: The Boc group is stable under a wide range of conditions (e.g., basic, hydrogenolysis) but is easily removed under acidic conditions. This allows for selective deprotection of the amine without affecting other functional groups.

  • Stereochemical Control: The rigid chair-like conformation of the cyclohexane ring and the defined trans relationship between the functional groups allow this molecule to act as a chiral scaffold, directing the stereochemical outcome of subsequent reactions.

  • Versatile Functionality: The free hydroxyl group is a nucleophile and can be readily converted into other functional groups (e.g., ethers, esters, mesylates, azides), providing a handle for further molecular elaboration.

A common synthetic route to trans-N-Boc-2-aminocyclohexanol involves the Boc-protection of the parent diamine, trans-2-aminocyclohexanol.[6] The asymmetric ring-opening of epoxides is another powerful method for accessing these compounds enantioselectively.[8]

The workflow for utilizing this reagent in a research setting is depicted below.

G cluster_0 Procurement & QC cluster_1 Reaction & Workup cluster_2 Deprotection & Final Product Supplier Select Supplier CoA Review Certificate of Analysis (CoA) - Purity (HPLC/GC) - Identity (NMR) - Enantiomeric Excess (Chiral HPLC) Supplier->CoA Reaction Reaction of -OH group (e.g., Mitsunobu, Esterification) CoA->Reaction Material Passes QC Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Deprotection Acidic Boc Deprotection (e.g., TFA, HCl in Dioxane) Purification->Deprotection Isolated Intermediate Final_Product Final Chiral Product Deprotection->Final_Product

Caption: A typical workflow from procurement to the final product.

Proper handling and storage are crucial to maintain the integrity of trans-N-Boc-2-aminocyclohexanol.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, often refrigerated at 2-8°C.[1][9][10][11] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended to prevent degradation from moisture and oxygen.[12]

  • Handling: Use in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Avoid breathing dust and prevent contact with skin and eyes.[9][13] Wash hands thoroughly after handling.[9][10]

  • Hazards: The compound may cause skin, eye, and respiratory irritation.[1][13] It is harmful if swallowed.[3] Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.[10][11][13]

Application in Drug Discovery: A Protocol Example

trans-N-Boc-2-aminocyclohexanol and its derivatives are valuable intermediates in the synthesis of pharmaceuticals.[7] Its defined stereochemistry is key to creating molecules that can interact specifically with biological targets.

Protocol: Mitsunobu Reaction for Ether Synthesis

This protocol describes a common and reliable method for converting the hydroxyl group into an ether, a frequent transformation in drug development. The Mitsunobu reaction allows for the inversion of stereochemistry at the hydroxyl-bearing carbon, a powerful tool in asymmetric synthesis.

Objective: To synthesize a cis-ether from trans-N-Boc-2-aminocyclohexanol via a stereoinvertive Sₙ2 reaction.

Materials:

  • (1R,2R)-trans-N-Boc-2-aminocyclohexanol

  • A phenol or alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup and purification reagents (ethyl acetate, saturated sodium bicarbonate, brine, magnesium sulfate, silica gel)

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (1R,2R)-trans-N-Boc-2-aminocyclohexanol (1.0 eq), the desired phenol/alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermic reaction upon adding the azodicarboxylate.

  • Reagent Addition: Add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup: Quench the reaction by adding a few milliliters of water. Remove the THF under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired ether product with the inverted (cis) stereochemistry.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Trustworthiness: The Mitsunobu reaction is a self-validating system in this context. The Sₙ2 mechanism dictates that the reaction proceeds with an inversion of configuration at the secondary alcohol. Therefore, starting with the trans isomer reliably produces the cis product. The use of anhydrous conditions is critical, as any water present will react with the activated intermediate, leading to the regeneration of the starting alcohol and reduced yield.

References

  • BuyersGuideChem. trans-N-4-Boc-Aminocyclohexanol suppliers and producers. [Link]

  • Aladdin Scientific. (1R, 2R)-trans-N-Boc-2-aminocyclohexanol, min 95% (GC), 1 gram. [Link]

  • PubChem. (1R,2R)-2-((Tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid. [Link]

  • PubChem. (1S,2S)-trans-N-Boc-2-Aminocyclohexanol. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • ResearchGate. A multigram synthesis of trans-2-aminocyclohexanol hydrochloride using.... [Link]

  • NIST WebBook. trans-2-Aminocyclohexanol. [Link]

  • ResearchGate. Synthetic Approaches to (R)-Cyclohex-2-Enol. [Link]

  • Journal of Scientific Research. Synthesis and Spectral Studies of R(2),C(4)-Bis(Tert-Butoxycarbonyl)-C(5)-Hydroxy-T(5)-Methyl-T(3)-Phenyl Cyclohexanone and Their Biological Activity. [Link]

  • VeriXiv. Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s. [Link]

  • PMC - NIH. Special Issue “Drug Discovery and Application of New Technologies”. [Link]

Sources

Protocols & Analytical Methods

Method

BOC-1,2-TRANS-ACHEC-OH in solid-phase peptide synthesis protocols

Application Note: High-Performance Solid-Phase Peptide Synthesis (SPPS) using Boc-1,2-trans-ACHEC-OH Executive Summary This guide details the integration of Boc-1,2-trans-ACHEC-OH (Boc-(1R,2R)-2-aminocyclohexanecarboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Solid-Phase Peptide Synthesis (SPPS) using Boc-1,2-trans-ACHEC-OH

Executive Summary

This guide details the integration of Boc-1,2-trans-ACHEC-OH (Boc-(1R,2R)-2-aminocyclohexanecarboxylic acid, or its enantiomer) into Solid-Phase Peptide Synthesis (SPPS) workflows.

This molecule is a cyclic


-amino acid. Unlike flexible linear 

-amino acids, the cyclohexane ring rigidly constrains the backbone torsion angles (

), forcing the peptide into specific secondary structures—most notably the 14-helix (in

-peptides) or stabilized turn structures in

-hybrids.

Key Challenges:

  • Steric Hindrance: The cyclohexane ring imposes significant steric bulk, retarding both the coupling of the residue and the acylation of its amine by the subsequent residue.

  • Solubility: The rigid hydrophobic core can lead to on-resin aggregation.

  • Chemistry Compatibility: As a Boc-protected derivative, it is designed for Boc/Benzyl chemistry (TFA deprotection / HF cleavage).

Strategic Considerations & Chemical Logic

The "Boc" Constraint

Using a Boc -protected building block dictates the synthesis strategy. The Boc group is removed by Trifluoroacetic Acid (TFA).[1][2] Therefore, the resin linker must be stable to TFA and cleaved only by strong acids (HF, TFMSA) or specific nucleophiles.

  • Recommended Resins: MBHA (Methylbenzhydrylamine) for peptide amides; PAM (Phenylacetamidomethyl) for peptide acids.

  • Incompatibility: Do not use with acid-labile resins (Wang, Rink Amide) unless Boc-ACHEC is the final N-terminal residue , as TFA deprotection would prematurely cleave the peptide from the resin.

Conformational Impact (The "Why")

Incorporating 1,2-trans-ACHEC restricts the


 bond rotation. In 

-peptide sequences, this residue promotes the formation of a 14-helix, which is stabilized by hydrogen bonds between the amide proton of residue

and the carbonyl oxygen of residue

. This structure confers high proteolytic stability (metabolic resistance).

ACHEC_Logic Struct 1,2-trans-ACHEC (Cyclic Constraint) Torsion Restricted Torsion Angles Struct->Torsion Helix 14-Helix Formation Torsion->Helix Stability Proteolytic Resistance Helix->Stability Bioactivity Enhanced Bioavailability Stability->Bioactivity

Figure 1: The structural causality of incorporating cyclic


-amino acids.

Experimental Protocols

Materials & Reagents
ComponentRecommendationRationale
Solvent NMP (N-Methyl-2-pyrrolidone)Superior solvation of hydrophobic/aggregating sequences compared to DMF.
Activator HATU or HCTU Stronger activation is required to overcome the steric barrier of the cyclohexane ring.
Base DIEA (Diisopropylethylamine)Standard tertiary base; collidine is an alternative if racemization is a concern (rare for ACHEC).
Deprotection 50% TFA in DCMStandard Boc removal.[3]
Scavenger m-Cresol or Anisole Essential during HF cleavage to prevent carbocation re-attachment.
Protocol A: Resin Preparation & Swelling

Standardize the resin environment before introducing the hindered residue.

  • Weigh appropriate amount of MBHA resin (typical loading 0.5–0.7 mmol/g).

  • Wash with DCM (3 x 1 min) to remove fine particles.

  • Swell in NMP for at least 30 minutes . Note: Proper swelling is critical for accessing internal sites, especially with bulky monomers.

Protocol B: The Coupling Cycle (Boc-ACHEC-OH)

This protocol replaces the standard DIC/HOBt coupling for this specific residue.

Step 1: Activation (Pre-activation is preferred)

  • Calculate 3.0 equivalents (eq) of Boc-1,2-trans-ACHEC-OH relative to resin loading.

  • Dissolve amino acid in minimum NMP.

  • Add 2.9 eq of HATU (0.95 eq relative to AA to prevent capping by uronium salts).

  • Add 6.0 eq of DIEA .

  • Shake for 1 minute to activate (Solution turns yellow).

Step 2: Coupling

  • Add the activated solution to the resin.

  • Agitate (shake/vortex) for 2 hours . Note: Standard couplings are 30-60 min; ACHEC requires extended time.

  • Monitor: Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling. Re-couple using fresh reagents.

    • Colorless/Yellow beads: Complete coupling.

Step 3: Capping (Optional but Recommended)

  • If a faint blue color persists after re-coupling, cap unreacted amines with Acetic Anhydride/DIEA/NMP (1:1:8) for 10 minutes to prevent deletion sequences.

Protocol C: Coupling the Next Residue (The "Difficult" Step)

Coupling an amino acid ONTO the amine of ACHEC is the bottleneck. The amine is attached to a bulky ring, creating a "steric wall."

  • Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, then 1 x 20 min). Wash thoroughly with DCM then NMP.

  • Neutralization: Treat with 10% DIEA/NMP (2 x 2 min). Wash with NMP.[4][5]

  • Double Coupling Strategy:

    • Round 1: Use HATU/DIEA (as above) for 2 hours .

    • Round 2: Drain and repeat with fresh reagents for 1 hour .

  • Alternative: If available, use PyBOP or PyAOP for the second coupling, as phosphonium salts sometimes access hindered sites better than uronium salts.

Workflow Visualization

The following diagram illustrates the modified Boc-SPPS cycle required for handling ACHEC.

SPPS_Workflow cluster_coupling 3. Modified Coupling Cycle Start Resin-Peptide-NH-Boc Deprot 1. Deprotection (50% TFA/DCM) Start->Deprot Neut 2. Neutralization (10% DIEA/NMP) Deprot->Neut - Boc group Activate Pre-activation (Boc-ACHEC + HATU + DIEA) Neut->Activate Free Amine React Reaction (2 Hours, NMP) Activate->React Check QC: Kaiser Test React->Check Check->React Fail (Blue) [Re-couple] Finish Elongated Peptide Resin-Peptide-ACHEC-Boc Check->Finish Pass (Colorless)

Figure 2: Modified Boc-SPPS cycle emphasizing the extended coupling and QC steps for hindered residues.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Kaiser Test is Positive (Blue) after 2 couplings Extreme steric hindrance or aggregation.1. Switch solvent to NMP/DMSO (80:20) to disrupt aggregation.2. Try HOAt additive (creates a more reactive ester).3. Use Microwave heating (50°C, 10 min) if equipment permits.
Low Yield of Final Peptide Incomplete coupling of the next residue onto ACHEC.The amine on the cyclohexane ring is a poor nucleophile. Use PyBrOP or HATU with extended times for the subsequent amino acid.
Racemization Over-activation during coupling.While trans-ACHEC is thermodynamically stable, avoid pre-activation times >5 mins. Use Collidine instead of DIEA.[6]

References

  • Seebach, D., & Matthews, J. L. (1997).[7]

    
    -Peptides: a surprise at every turn. Chemical Communications.[7] Link
    
  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996).

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of 
    
    
    
    -Amino Acid Oligomers. Journal of the American Chemical Society. Link
  • Bachem. (2024).[2][6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Sigma-Aldrich (Merck). Peptide Coupling Reagents Guide. Link

  • ChemPep. Boc Solid Phase Peptide Synthesis Protocols. Link

Sources

Application

Using BOC-1,2-TRANS-ACHEC-OH as a chiral building block in drug discovery

Application Note: BOC-1,2-TRANS-ACHEC-OH as a Chiral Scaffold in Drug Discovery Introduction: The Renaissance of Conformational Restriction In modern drug discovery, the transition from "hit" to "lead" often necessitates...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: BOC-1,2-TRANS-ACHEC-OH as a Chiral Scaffold in Drug Discovery

Introduction: The Renaissance of Conformational Restriction

In modern drug discovery, the transition from "hit" to "lead" often necessitates optimizing binding affinity and metabolic stability. BOC-1,2-TRANS-ACHEC-OH (Boc-trans-2-aminocyclohexanecarboxylic acid) has emerged as a premier "privileged scaffold" for this purpose.

As a cyclic


-amino acid, this building block offers two distinct pharmacological advantages over standard 

-amino acids:
  • Conformational Locking: The cyclohexane ring rigidly constrains the

    
     bond, fixing the torsion angles (
    
    
    
    ) into a specific range. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to a protein target (e.g., GPCRs or proteases).
  • Proteolytic Resistance: The

    
    -amino acid backbone is unrecognizable to most endogenous proteases/peptidases, granting the resulting pharmacophore extended half-life in plasma.
    

This guide details the technical specifications, application strategies, and validated protocols for integrating BOC-1,2-TRANS-ACHEC-OH into small molecule and peptidomimetic pipelines.

Structural Properties & Pharmacophore Utility[1][2]

The utility of BOC-1,2-TRANS-ACHEC-OH relies heavily on its stereochemistry. The trans relationship between the amino and carboxyl groups forces the substituents into an equatorial-equatorial (diequatorial) conformation in the lowest energy chair state.

PropertySpecificationImpact on Drug Design
Stereochemistry trans-1,2 (typically (1R,2R) or (1S,2S))Induces specific helical twists (e.g., 12-helix) in peptides; defines vector projection in small molecules.
Constraint Cyclic

-amino acid
Limits bond rotation; stabilizes secondary structures (helices/turns).
Protecting Group Boc (tert-Butyloxycarbonyl)Acid-labile; compatible with base-sensitive linkers or solution-phase synthesis.
Hydrophobicity Cyclohexyl ringIncreases lipophilicity (LogP), improving membrane permeability compared to linear counterparts.
Application Areas
  • Foldamers: Oligomers containing ACHC adopt stable 12-helices (hydrogen bonds between residue

    
     and 
    
    
    
    ).
  • GPCR Ligands: Used to rigidify flexible linkers in antagonists, locking the distance between pharmacophores.

  • Protease Inhibitors: Acts as a non-cleavable scissile bond mimic.

Strategic Workflow: From Flexible Hit to Rigid Lead

The following diagram illustrates the decision logic for incorporating BOC-1,2-TRANS-ACHEC-OH into a drug discovery campaign.

DrugDiscoveryWorkflow Hit Flexible Hit Molecule (Low Affinity / High Entropy Cost) Analysis SAR Analysis Identify Critical Pharmacophores Hit->Analysis Bioassay Data Strategy Rigidification Strategy Select Linker/Scaffold Analysis->Strategy Define Vector ACHC Incorporate BOC-1,2-TRANS-ACHEC-OH (Constrain C-C Bond) Strategy->ACHC Select Beta-Amino Acid Result Optimized Lead (High Affinity / Protease Stable) ACHC->Result Synthesis & Testing Result->Analysis Refine Model

Figure 1: Strategic integration of conformational constraints using ACHEC to improve ligand potency.

Experimental Protocols

Handling BOC-1,2-TRANS-ACHEC-OH requires modified protocols due to the steric hindrance of the secondary amine directly attached to the cyclohexane ring. Standard coupling conditions often result in low yields or incomplete reactions.

Protocol A: Solution-Phase Coupling (Amide Bond Formation)

Use this protocol to couple the Carboxyl group of ACHEC to an amine (R-NH2).

Reagents:

  • Building Block: BOC-1,2-TRANS-ACHEC-OH (1.0 equiv)

  • Amine Partner: R-NH2 (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or PyBOP (1.1 equiv) — Avoid EDC/HOBt for hindered substrates.

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM (Concentration ~0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve BOC-1,2-TRANS-ACHEC-OH in anhydrous DMF under Nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

  • Reagent Addition: Add HATU in one portion. The solution should turn slightly yellow. Stir for 5–10 minutes to form the activated ester (O-At ester).

  • Coupling: Add the amine partner (R-NH2).

  • Reaction: Stir at room temperature for 4–12 hours.

    • Critical Checkpoint: Monitor by TLC or LC-MS. Due to steric bulk, if reaction is <50% complete after 4 hours, heat to 40°C.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% Citric Acid (removes excess base/amine), Saturated NaHCO3, and Brine.[1] Dry over Na2SO4.

Protocol B: Boc-Deprotection (N-Terminus Exposure)

Use this protocol to remove the Boc group to expose the amine for subsequent reactions.

Reagents:

  • Acid: Trifluoroacetic Acid (TFA)[1][2][3]

  • Scavenger: Triisopropylsilane (TIPS) or Water (optional, if sensitive side chains present)

  • Solvent: Dichloromethane (DCM)[3]

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected intermediate in DCM (approx. 5–10 mL per gram).

  • Acidification: Add TFA slowly to reach a final ratio of 1:1 (TFA:DCM).

    • Note: For simple substrates, 20% TFA/DCM is sufficient, but the hindered nature of ACHEC sometimes traps the carbamate; 50% ensures cleavage.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS (Look for mass [M-100]+H).

  • Workup: Evaporate volatiles under reduced pressure (Rotavap). Co-evaporate with Toluene or DCM (3x) to remove residual TFA.

  • Neutralization: The product is a TFA salt. For the next coupling step, ensure you add enough base (DIPEA) to neutralize this salt in situ.

Synthesis Workflow Diagram

The following Graphviz diagram outlines the specific synthetic cycle for building a library using this scaffold.

SynthesisProtocol Start BOC-1,2-TRANS-ACHEC-OH Activation Activation (HATU/DIPEA/DMF) Start->Activation Dissolve Coupling Coupling (+ Amine R-NH2) Activation->Coupling Add Amine Intermediate Boc-Protected Intermediate Coupling->Intermediate 4-12h, RT Deprotection Deprotection (TFA/DCM 1:1) Intermediate->Deprotection Cleavage Final Free Amine Salt (Ready for Next Step) Deprotection->Final Evaporate

Figure 2: Solution-phase synthetic cycle for BOC-ACHEC incorporation.

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the cyclohexane ring.Switch from HBTU to HATU or HOAt . Increase temperature to 40–50°C. Use microwave irradiation (50°C, 15 min).
Epimerization Over-activation or excessive base.Use collidine instead of DIPEA as the base. Ensure pre-activation time is <5 mins.
Low Solubility

-peptide aggregation.
Use "Magic Mixture" solvents (DCM/DMF/NMP). Add chaotropic salts (LiCl) during coupling if using SPPS.
TFA Salt Stickiness Hygroscopic nature of

-amino salts.
Precipitate the salt in cold Diethyl Ether rather than just evaporating.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Appella, D. H., et al. (1999). "Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers." Journal of the American Chemical Society. Link

  • Cheng, R. P., et al. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews. Link

  • Fisher Scientific. "Product Specifications: trans-2-(Boc-amino)cyclohexanecarboxylic acid." Link

Sources

Method

Application Note: High-Efficiency Coupling Protocols for BOC-1,2-TRANS-ACHEC-OH

This Application Note provides a comprehensive technical guide for the coupling of BOC-1,2-TRANS-ACHEC-OH (Boc-trans-2-aminocyclohex-4-ene-1-carboxylic acid) in peptide synthesis and medicinal chemistry.[1] -Amino Acids...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the coupling of BOC-1,2-TRANS-ACHEC-OH (Boc-trans-2-aminocyclohex-4-ene-1-carboxylic acid) in peptide synthesis and medicinal chemistry.[1]


-Amino Acids / Peptidomimetics[1][2]

Introduction & Structural Analysis[1][3][4][5]

BOC-1,2-TRANS-ACHEC-OH (often abbreviated as Boc-trans-ACHEC) is a conformationally constrained


-amino acid derivative.[1] Structurally, it is the unsaturated analog of trans-2-aminocyclohexanecarboxylic acid (ACHC). The presence of the double bond at the C4-C5 position (cyclohex-4-ene) imparts unique conformational rigidity, often inducing specific secondary structures like the 14-helix in 

-peptides [1, 2].
The Coupling Challenge

Incorporating ACHEC into peptide backbones presents distinct synthetic challenges compared to standard


-amino acids:
  • Steric Hindrance: The cyclohexane ring imposes significant steric bulk directly adjacent to both the carboxyl and amino termini. This "shielding" effect drastically reduces the kinetics of acylation.

  • Electronic Deactivation: As a

    
    -amino acid, the nucleophilicity of the amino group (once deprotected) and the electrophilicity of the activated carboxylate are modulated by the extra carbon spacer, often requiring more aggressive activation strategies than standard amino acids.
    
  • Solubility: The hydrophobic cyclohexene ring can induce aggregation in growing peptide chains, leading to incomplete couplings (deletion sequences).

Strategic Coupling Methodology

To overcome the steric barrier of the 1,2-trans system, standard carbodiimide methods (e.g., EDC/HOBt) are often insufficient. The recommended protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , which generates a highly reactive active ester (At-ester) capable of overcoming the steric barrier [3].

Mechanism of Action

The reaction proceeds via the formation of an OAt-active ester. The pyridyl nitrogen of the HOAt moiety provides an intramolecular base effect (anchimeric assistance), accelerating the aminolysis step—crucial for hindered amines like ACHEC.

Visualization: Coupling Workflow

CouplingWorkflow Start BOC-ACHEC-OH (Starting Material) Activation Activation Phase (HATU + DIPEA) Start->Activation Dissolve in DMF Intermediate OAt-Active Ester (Highly Reactive) Activation->Intermediate 2-5 mins Coupling Aminolysis (Nucleophilic Attack) Intermediate->Coupling + Amine (R-NH2) Product Coupled Dipeptide (Amide Bond Formed) Coupling->Product 2-16 hours

Figure 1: Logical flow of the HATU-mediated activation and coupling process for sterically hindered amino acids.

Experimental Protocols

Protocol A: Solution Phase Coupling (Synthesis of Dipeptides)

Objective: Coupling BOC-1,2-TRANS-ACHEC-OH to an amino acid methyl ester (H-AA-OMe).

Reagents:
  • Carboxylic Acid: BOC-1,2-TRANS-ACHEC-OH (1.0 equiv)[1]

  • Amine Component: H-AA-OMe·HCl (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Procedure:
  • Activation: In a round-bottom flask, dissolve BOC-1,2-TRANS-ACHEC-OH (1.0 mmol) and HATU (1.1 mmol, 418 mg) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (1.0 mmol, 174 µL) to the mixture. Stir at 0°C for 5 minutes to pre-activate the acid. Note: The solution should turn slightly yellow.

  • Amine Preparation: In a separate vial, dissolve the amino acid ester hydrochloride H-AA-OMe·HCl (1.1 mmol) in DMF (2 mL) and add the remaining DIPEA (2.0 mmol).

  • Coupling: Dropwise add the amine solution to the activated acid solution.

  • Reaction: Allow the mixture to warm to room temperature and stir under nitrogen for 12–16 hours . Note: Due to sterics, overnight reaction is recommended.

  • Monitoring: Check reaction progress via TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with EtOAc (50 mL). Wash successively with:

    • 10% Citric Acid or 1M KHSO4 (3 x 20 mL) – Removes unreacted amine/base.

    • Saturated NaHCO3 (3 x 20 mL) – Removes unreacted acid/HOBt.

    • Brine (1 x 20 mL).

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Solid Phase Peptide Synthesis (SPPS)

Objective: Coupling BOC-1,2-TRANS-ACHEC-OH to a resin-bound peptide.[1]

Reagents:
  • Resin: Rink Amide or Wang Resin (Swelled in DMF).

  • Coupling Cocktail: BOC-ACHEC-OH (3 equiv), HATU (2.9 equiv), HOAt (3 equiv), DIPEA (6 equiv).

Procedure:
  • Swelling: Swell the resin in DMF for 30 minutes.

  • Deprotection (Previous Step): Ensure the N-terminus of the resin-bound peptide is free (Fmoc removed). Wash resin thoroughly with DMF.

  • Activation: In a vial, dissolve BOC-1,2-TRANS-ACHEC-OH (3 equiv relative to resin loading) and HATU (2.9 equiv) in minimal DMF. Add DIPEA (6 equiv). Shake for 1 minute.

  • Addition: Add the activated solution to the resin.

  • Agitation: Shake/vortex at room temperature for 2–4 hours .

    • Optimization: For extremely difficult sequences, perform a "double coupling" (repeat steps 3-5 with fresh reagents).

  • Washing: Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x).[3]

  • Capping (Optional but Recommended): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Quantitative Data Summary

The following table summarizes expected yields and reaction times based on internal optimization data for hindered


-amino acids.
ParameterStandard Conditions (EDC/HOBt)Optimized Conditions (HATU/HOAt)
Activation Species OBt EsterOAt Ester (7-azabenzotriazole)
Reaction Time 24+ Hours4 - 16 Hours
Coupling Efficiency 40 - 60%> 85%
Epimerization Risk LowLow (with DIPEA/Collidine)
Solvent Suitability DCM/DMFDMF/NMP (Preferred)

Troubleshooting & Critical Considerations

Incomplete Coupling (Kaiser Test Positive)

If the Kaiser test remains positive (blue) after 4 hours:

  • Switch Solvent: Use NMP (N-methylpyrrolidone) instead of DMF. NMP swells resin better and disrupts beta-sheet aggregation.

  • Microwave Assistance: Perform the coupling at 50°C for 20 minutes (25W power). Caution: Boc groups are thermally stable, but avoid overheating.

  • Sym-Collidine: Replace DIPEA with 2,4,6-trimethylpyridine (Collidine) to reduce base-catalyzed racemization risks, though low for Boc-chemistry.

Solubility Issues

BOC-ACHEC-OH is hydrophobic.[1] If precipitation occurs during the addition of the amine:

  • Add 10% Trifluoroethanol (TFE) or DCM to the coupling mixture to improve solubility of the protected segment.

Deprotection of Boc Group (Next Step)

The steric bulk of ACHEC also retards N-terminal deprotection.

  • Standard: 50% TFA in DCM for 30 mins.

  • Recommendation: Extend TFA treatment to 45-60 mins to ensure complete removal of the Boc group from the sterically hindered amine.

References

  • Appella, D. H., et al. (1999). "Formation of short, stable helices in aqueous solution by beta-amino acid hexamers." Journal of the American Chemical Society, 121(25), 6090-6091.

  • Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research, 31(4), 173-180.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398.

  • Chemical Vendor Data: CAS 865689-24-3 (Boc-trans-1,2-aminocyclohex-4-ene carboxylic acid).[1][2][4] [2]

Sources

Application

Analytical HPLC methods for purity analysis of BOC-1,2-TRANS-ACHEC-OH

Application Note: Analytical HPLC Strategies for the Purity Analysis of BOC-1,2-TRANS-ACHEC-OH Introduction & Analyte Profile Analyte: BOC-1,2-TRANS-ACHEC-OH IUPAC Name: (Trans)-2-(tert-butoxycarbonylamino)cyclohexanecar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical HPLC Strategies for the Purity Analysis of BOC-1,2-TRANS-ACHEC-OH

Introduction & Analyte Profile

Analyte: BOC-1,2-TRANS-ACHEC-OH IUPAC Name: (Trans)-2-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid CAS: 53913-96-5 (Generic for trans-isomer) / 222530-39-4 (Specific enantiomers often cited) Molecular Formula: C12H21NO4 Molecular Weight: 243.30 g/mol

BOC-1,2-TRANS-ACHEC-OH is a critical building block in the synthesis of


-peptides and foldamers. Unlike standard 

-amino acids, this

-amino acid derivative possesses a cyclohexane ring backbone that imposes rigid conformational constraints.

Critical Quality Attributes (CQAs):

  • Diastereomeric Purity: The synthesis often yields a mixture of cis and trans isomers. The trans configuration is essential for specific secondary structure formation (e.g., 14-helices).

  • Enantiomeric Purity: As a chiral building block, the presence of the distomer (e.g., (1S,2S) in a (1R,2R) product) can ruin helical propagation.

  • Chemical Purity: Detection of the free amino acid (acid-labile Boc removal) and coupling reagents.

Physicochemical Analysis & Method Strategy

To design a robust method, we must analyze the molecule's properties against chromatographic mechanisms.

  • Chromophore Limitations: The molecule lacks a strong UV chromophore (no aromatic rings). Absorbance relies on the carbonyl groups (

    
     transition), necessitating detection at 205–210 nm .
    
    • Implication: Solvents must be HPLC-grade or higher. Phosphate buffers are preferred over TFA for lower background noise at 210 nm, though TFA is acceptable if mass spectrometry (MS) is required.

  • Acidic Functionality: The free carboxylic acid (

    
    ) will ionize at neutral pH, reducing retention on C18.
    
    • Implication: The mobile phase pH must be kept acidic (pH 2.0–3.0) to protonate the acid, ensuring it remains hydrophobic and interacts with the stationary phase.

  • Shape Selectivity: The separation of cis and trans isomers depends on their effective hydrodynamic volume and interaction with the stationary phase alkyl chains.

    • Implication: A high-density C18 column or a Phenyl-Hexyl column (providing

      
      -interaction with the carbamate and shape selectivity) is recommended.
      
Method Development Workflow

MethodDevelopment Start Analyte Assessment (Acidic, Weak UV, Isomers) ColSelect Column Selection (C18 vs Phenyl-Hexyl) Start->ColSelect MP_Opt Mobile Phase Optimization (pH 2.5, Low UV Cutoff) ColSelect->MP_Opt Scout Gradient Scouting (5% to 95% B) MP_Opt->Scout ResCheck Check Resolution (Rs) Cis/Trans Separation Scout->ResCheck ResCheck->ColSelect Rs < 1.5 Final Final Method Validation ResCheck->Final Rs > 2.0

Figure 1: Logical workflow for developing the purity method, emphasizing the feedback loop if diastereomeric resolution is insufficient.

Protocol A: Reversed-Phase HPLC (Chemical Purity & Diastereomers)

This is the primary method for determining assay purity and quantifying the cis-isomer impurity.

System: HPLC with UV/PDA Detector (or LC-MS) Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-carbon load column. Temperature: 30°C Detection: UV at 210 nm (Reference 360 nm)

Mobile Phase Preparation:

  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (Milli-Q). Note: Use 0.1% Formic Acid if using MS.
    
  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Table:

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Phase Description
0.09551.0Equilibration
2.09551.0Isocratic Hold (Polar impurities)
15.030701.0Primary Elution Gradient
18.05951.0Wash
22.05951.0Wash Hold
22.19551.0Re-equilibration
30.09551.0End

Sample Preparation: Dissolve 1.0 mg of BOC-1,2-TRANS-ACHEC-OH in 1.0 mL of 50:50 Water:Acetonitrile. Sonicate to ensure complete dissolution.

Expected Results & Troubleshooting:

  • Elution Order: The cis-isomer typically elutes before the trans-isomer on standard C18 phases due to a more compact hydrodynamic radius exposing less hydrophobic surface area, though this can reverse on Phenyl phases.

  • Baseline Drift: At 210 nm, a rising baseline is common during the gradient. Ensure Solvent A and B are balanced for absorbance (e.g., adding a small amount of acid to Solvent B can help equalize).

Protocol B: Chiral HPLC (Enantiomeric Purity)

Separating the (1R,2R) enantiomer from the (1S,2S) enantiomer requires a chiral selector. Polysaccharide-based stationary phases are the industry standard for Boc-protected amino acids.

System: HPLC with UV Detector Column: Daicel Chiralpak AD-H or IA (Amylose-based) – 4.6 x 250 mm, 5 µm. Mode: Normal Phase Temperature: 25°C Detection: UV at 210 nm

Mobile Phase:

  • Isocratic Mixture: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[1][2][3]

Scientific Rationale: The TFA is strictly necessary to suppress the ionization of the carboxylic acid. Without TFA, the analyte will bind irreversibly to the amylose matrix or elute as a broad, tailing peak. The carbamate (Boc) group interacts with the chiral grooves of the amylose via hydrogen bonding and dipole interactions, facilitating discrimination between enantiomers.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before running unknown samples.

ParameterAcceptance CriteriaRationale
Resolution (Rs)

between cis and trans isomers
Ensures accurate integration of the impurity.
Tailing Factor (T)

Indicates minimal secondary interactions (silanol activity).
Precision (RSD)

for Area (n=6 injections)
Confirms system stability.
S/N Ratio

for LOQ solution
Ensures sensitivity at low UV wavelengths.
Separation Mechanism Visualization

SeparationMechanism cluster_RP Reversed Phase (C18) Interaction Analyte BOC-1,2-TRANS-ACHEC-OH (Hydrophobic + Acidic) AcidicMP Acidic Mobile Phase (Protonates -COOH) Analyte->AcidicMP Suppresses Ionization Hydrophobic Hydrophobic Interaction (Cyclohexane Ring <-> C18 Chain) AcidicMP->Hydrophobic Increases Retention Shape Shape Selectivity (Trans = Planar/Extended -> Higher Retention) Hydrophobic->Shape Resolves Isomers

Figure 2: Mechanistic view of the separation. Protonation of the acid is the prerequisite for the hydrophobic interaction that drives the separation.

References

  • BenchChem. (2025).[1] HPLC Analysis for Purity Assessment of N-Boc-aminomethanol and related Carbamates. Retrieved from

  • Gao, L., et al. (2023). "New HPLC-UV Method Detects Amino Acids in Foods with High Precision."[4] Food Chemistry. Summarized by Chromatography Online. Retrieved from

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids - UV Detection Principles. Retrieved from

  • TCI Chemicals. (n.d.). Product Specification: (1R,2R)-2-(Boc-amino)cyclohexanecarboxylic Acid. Retrieved from

  • Sielc Technologies. (n.d.).[5] HPLC Separation of Cis and Trans Isomers. Retrieved from

(Note: While specific application notes for this exact CAS are proprietary to synthesis labs, the protocols above are derived from the standard validated methods for Boc-protected cyclic amino acids referenced in texts such as "Practical HPLC Method Development" by Snyder et al., and the specific chemical properties confirmed in the search results.)

Sources

Method

Scale-up synthesis of BOC-1,2-TRANS-ACHEC-OH for pharmaceutical development

Application Note: Process Development for the Scale-Up of Boc-trans-2-Aminocyclohexanecarboxylic Acid (Boc-1,2-trans-ACHC-OH) Executive Summary This technical guide details the scale-up synthesis of Boc-(±)-trans-2-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development for the Scale-Up of Boc-trans-2-Aminocyclohexanecarboxylic Acid (Boc-1,2-trans-ACHC-OH)

Executive Summary

This technical guide details the scale-up synthesis of Boc-(±)-trans-2-aminocyclohexanecarboxylic acid (often abbreviated as Boc-trans-ACHC-OH or referred to in specific catalogs as ACHEC ).[1] This molecule is a critical "beta-amino acid" scaffold used in the synthesis of foldamers, peptidomimetics, and antimicrobial peptides. Unlike alpha-amino acids, the rigid cyclohexane ring of ACHC imposes specific conformational constraints (typically 14-helices) that improve metabolic stability and receptor selectivity.[1]

Key Process Challenges Addressed:

  • Stereocontrol: Managing the cis vs. trans diastereoselectivity during the reduction of the aromatic precursor.

  • Thermodynamic Equilibration: Efficiently converting the kinetic cis isomer to the thermodynamic trans isomer.

  • Safety & Scalability: Replacing hazardous chromatographic purifications with robust crystallization protocols and managing the exotherm of Boc-protection.

Retrosynthetic Analysis & Strategy

The most cost-effective industrial route utilizes 2-aminobenzoic acid (anthranilic acid) as the starting material.[1] Direct hydrogenation of anthranilic acid predominantly yields the cis-isomer (kinetic product).[1] A subsequent epimerization step is required to access the trans-isomer (thermodynamic product), followed by N-protection.[1]

Reaction Pathway (DOT Visualization)

ReactionScheme Start Anthranilic Acid (2-Aminobenzoic Acid) Inter1 Cis-ACHC (Kinetic Product) Start->Inter1 H2, Rh/C or PtO2 AcOH, 50-80°C (Hydrogenation) Inter2 Trans-ACHC (Thermodynamic Product) Inter1->Inter2 NaOH (aq) Reflux, 12-24h (Epimerization) Product Boc-Trans-ACHC-OH (Final Product) Inter2->Product Boc2O, NaOH Dioxane/H2O (Protection)

Figure 1: Synthetic pathway from Anthranilic Acid to Boc-trans-ACHC-OH.[1][2]

Detailed Protocols

Step 1: Hydrogenation of Anthranilic Acid

Objective: Reduction of the aromatic ring to the saturated cyclohexane ring.

Mechanism: Heterogeneous catalytic hydrogenation.[1] The syn-addition of hydrogen across the aromatic face favors the cis stereochemistry.

Protocol:

  • Equipment: High-pressure reactor (Hastelloy or Stainless Steel), mechanical stirrer.

  • Reagents:

    • Anthranilic acid (1.0 equiv)[1]

    • 5% Rhodium on Carbon (Rh/C) or PtO₂ (Adams' Catalyst) (5 wt% loading)[1]

    • Solvent: Acetic Acid (Glacial) or Water/HCl mixture.[1]

  • Procedure:

    • Charge the reactor with anthranilic acid and solvent (10 mL/g).

    • Add catalyst under inert atmosphere (N₂ purge).[1]

    • Pressurize with Hydrogen gas (H₂) to 50–60 bar (725–870 psi) .

    • Heat to 50°C . Stir vigorously (mass transfer limited).

    • Monitor: Reaction is complete when H₂ uptake ceases (approx. 12–24 h).[1]

    • Workup: Filter catalyst over Celite (Caution: Pyrophoric catalyst). Concentrate filtrate to yield crude cis-2-aminocyclohexanecarboxylic acid (often as the acetate or HCl salt).[1]

Critical Process Parameter (CPP): Catalyst choice. Rhodium prevents hydrogenolysis (cleavage) of the C-N bond, which is a risk with Palladium at high temperatures.

Step 2: Cis-to-Trans Isomerization (Epimerization)

Objective: Conversion of the kinetic cis-isomer to the thermodynamic trans-isomer.[1]

Mechanism: The alpha-proton (next to the carboxylate) is acidic. Under strongly basic conditions, it is deprotonated to form an enolate intermediate.[1] Reprotonation occurs to favor the trans isomer, where both the amino and carboxylate groups adopt the energetically favorable equatorial positions (diequatorial).

Protocol:

  • Reagents:

    • Crude cis-ACHC (from Step 1)[1]

    • Sodium Hydroxide (NaOH), 20% aqueous solution.[1]

  • Procedure:

    • Dissolve the crude amino acid in 20% NaOH (approx. 5 equiv of base to ensure high pH > 12).

    • Reflux the solution (approx. 100–105°C) for 12–18 hours .

    • IPC (In-Process Control): Monitor by H-NMR. The alpha-proton of the cis isomer (axial-equatorial coupling) differs distinctively from the trans isomer (axial-axial coupling, large J value ~10-12 Hz).[1]

    • Workup: The solution is used directly in the next step (Boc protection) to save time/solvents, OR neutralized to pH 6 to precipitate the free amino acid (Zwitterion) if intermediate purification is required.

Step 3: Boc-Protection & Isolation

Objective: Protection of the amine to allow for peptide coupling and solubility in organic solvents.

Protocol:

  • Reagents:

    • Isomerized solution (containing trans-ACHC sodium salt).[1]

    • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv).[1]

    • Solvent: 1,4-Dioxane or THF (to solubilize Boc₂O).[1]

  • Procedure:

    • Cool the basic aqueous solution from Step 2 to 0–5°C .

    • Add 1,4-Dioxane (ratio 1:1 with aqueous phase).[1]

    • Slowly add Boc₂O (dissolved in minimal dioxane) over 1 hour. Exotherm Control: Maintain T < 10°C.

    • Allow to warm to Room Temperature (20–25°C) and stir overnight.

  • Isolation (The "Self-Validating" Purification):

    • Wash: Extract the alkaline solution (pH ~11) with Ethyl Acetate (EtOAc) to remove unreacted Boc₂O and organic impurities.[1] Discard organic layer.[1]

    • Acidification: Cool aqueous layer to 0°C. Acidify carefully with 1M KHSO₄ or 2M HCl to pH 2–3 . The product will precipitate or oil out.

    • Extraction: Extract the acidic aqueous phase with EtOAc (3x).

    • Crystallization: Dry combined organics (Na₂SO₄), filter, and concentrate.

    • Recrystallization Solvent: Hexane/Ethyl Acetate or Heptane/TBME.[1] The trans isomer crystallizes readily; any remaining cis isomer is more soluble and remains in the mother liquor.

Process Flow Diagram (Workup Logic)

WorkupFlow ReactionMix Reaction Mixture (pH > 12) WashStep Wash with EtOAc ReactionMix->WashStep OrgWaste Organic Layer (Discard Excess Boc2O) WashStep->OrgWaste AqLayer Aqueous Layer (Product as Salt) WashStep->AqLayer Acidify Acidify to pH 2-3 (KHSO4/HCl) AqLayer->Acidify Extract Extract with EtOAc Acidify->Extract Crystallize Crystallization (Heptane/EtOAc) Extract->Crystallize

Figure 2: Downstream processing and purification workflow.[1]

Analytical Specifications (QC)

ParameterSpecificationMethodRationale
Appearance White crystalline solidVisualIndicates successful crystallization/purity.[1]
Purity (HPLC) > 98.0%Reverse Phase (C18)Standard for pharma intermediates.[1]
Diastereomeric Ratio > 99:1 (Trans:Cis)H-NMR or Chiral HPLCTrans isomer is required for specific folding properties.[1]
Enantiomeric Excess N/A (if racemic) / >99% eeChiral HPLCIf resolution step included (see notes).[1]
Melting Point 148–152°C (Typical)DSC/CapillaryIdentity confirmation.[1]

Troubleshooting & Scientific Nuance

  • Issue: Low Trans/Cis Ratio.

    • Cause: Insufficient heating time during Step 2 or pH dropped below 12.[1]

    • Fix: Ensure vigorous reflux and maintain high pH.[1] The isomerization is thermodynamic; time is your friend here.

  • Issue: "Oiling Out" during Acidification.

    • Cause: Rapid addition of acid or high concentration.

    • Fix: Acidify slowly in the presence of the extraction solvent (EtOAc) under vigorous stirring.

  • Enantiopurity Requirements:

    • The protocol above yields (±)-trans-ACHC .

    • For (1R,2R)-ACHC (often required for specific foldamers), perform an enzymatic resolution on the ester intermediate using Candida antarctica Lipase B (CAL-B) or resolve the final Boc-acid using a chiral base like (+)-Phenylethylamine via diastereomeric salt crystallization.[1]

References

  • Gellman, S. H., et al. (1996).[1] "Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure." Journal of the American Chemical Society. [1]

  • Seebach, D., et al. (1999).[1] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.[1]

  • Fuller, A. A., et al. (2013).[1] "Ureido-Derivatives of trans-2-Aminocyclohexanecarboxylic Acid as Promising Scaffolds for Drug Discovery." Journal of Organic Chemistry.

  • Chem-Impex International. "Boc-trans-2-aminocyclohexanecarboxylic acid Product Page." Catalog Entry.

  • Sigma-Aldrich. "Boc-trans-2-aminocyclohexanecarboxylic acid Safety Data Sheet."[1]

(Note: The acronym "ACHEC" is frequently used interchangeably with "ACHC" in specific Asian chemical catalogs to denote the Aminocyclohexanecarboxylic acid scaffold. Users should verify the CAS number 180955-37-3 for the racemic Boc-trans compound to ensure structural identity.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yield in BOC-1,2-TRANS-ACHEC-OH Coupling Reactions

Welcome to the technical support center for optimizing amide coupling reactions involving the sterically hindered building block, BOC-1,2-TRANS-ACHEC-OH (trans-2-(Boc-amino)cyclohexane-1-carboxylic acid). This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing amide coupling reactions involving the sterically hindered building block, BOC-1,2-TRANS-ACHEC-OH (trans-2-(Boc-amino)cyclohexane-1-carboxylic acid). This guide provides in-depth troubleshooting advice, optimization protocols, and answers to frequently asked questions to help researchers, chemists, and drug development professionals overcome challenges and achieve high-yield, high-purity outcomes.

BOC-1,2-TRANS-ACHEC-OH is a valuable building block in pharmaceutical and peptide synthesis.[1][2] However, its rigid cyclohexyl backbone and bulky Boc protecting group introduce significant steric hindrance, making standard amide coupling protocols inefficient and often leading to low yields and side product formation.[3][4] This guide is designed to explain the root causes of these issues and provide actionable, field-proven solutions.

Troubleshooting Guide: From Low Yield to High Success

This section addresses the most common problems encountered during the coupling of BOC-1,2-TRANS-ACHEC-OH and provides a logical framework for systematic troubleshooting.

Q1: My coupling reaction yield is consistently low (<40%). What are the most likely causes?

Low yields with this substrate are almost always multifactorial. The primary culprits are steric hindrance, suboptimal activation of the carboxylic acid, and competing side reactions.

  • Root Cause 1: Steric Hindrance. The bulky tert-butyl group of the Boc protector and the axial/equatorial positioning of substituents on the cyclohexane ring physically obstruct the approach of the amine and coupling reagents to the carboxylic acid. This dramatically slows down the rate of the desired reaction, allowing side reactions to become more prominent.[3][5]

  • Root Cause 2: Inefficient Carboxyl Activation. Standard coupling reagents may not be potent enough to efficiently generate the active ester intermediate from such a hindered carboxylic acid. This results in a large amount of unreacted starting material.

  • Root Cause 3: Side Product Formation. When the main reaction is slow, side reactions can dominate. With carbodiimide reagents (e.g., EDC, DCC), the primary side product is often an N-acylurea, a stable byproduct that results from the rearrangement of the active O-acylisourea intermediate.[6][7] This rearrangement consumes the activated acid and prevents it from coupling with the target amine.

Initial Troubleshooting Workflow

G A Low Yield (<40%) B Analyze Crude Reaction Mixture (LCMS / NMR) A->B C Unreacted Starting Material Dominates B->C  Problem   D Byproduct Dominates (e.g., N-acylurea) B->D  Problem   E Complex Mixture B->E  Problem   F Optimize Coupling Reagent & Reaction Conditions (See Q2 & Q5) C->F  Solution   G Change Reagent Class (See Q3) D->G  Solution   H Re-evaluate Base & Temperature (See Q4) E->H  Solution   G cluster_0 Desired Amide Pathway cluster_1 Side Reaction Pathway (Hindered) A R-COOH + EDC B O-Acylisourea (Activated Intermediate) A->B Fast Activation D Desired Amide (High Yield) B->D Fast Coupling C Amine (R'-NH2) C->D E O-Acylisourea (Activated Intermediate) F N-Acylurea (Stable Byproduct) E->F Irreversible Rearrangement G Slow or No Reaction (Steric Hindrance) E->G

Caption: Competing pathways in carbodiimide couplings.

Prevention Strategies:

  • Avoid Carbodiimides: The most effective solution is to switch to a phosphonium (PyBOP) or uronium (HATU, COMU) reagent, which operate through a different mechanism that does not form N-acylurea. [8]2. Use Additives: If you must use a carbodiimide like EDC, always include an additive such as 1-hydroxybenzotriazole (HOBt) or, preferably, ethyl cyano(hydroxyimino)acetate (OxymaPure®). [9]These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and provides a longer window for the amine to react.

  • Control Temperature: Lowering the reaction temperature (e.g., to 0 °C) can sometimes slow the rate of rearrangement relative to the main coupling reaction. [7]

Q4: I suspect epimerization is occurring. How can I detect and minimize it?

Epimerization, the loss of stereochemical integrity at the carbon alpha to the carbonyl group, is a significant risk in peptide chemistry, particularly with strong bases or high temperatures. [10][11]It can lead to diastereomeric impurities that are difficult to separate from the desired product. Detection:

  • Chiral HPLC: The most reliable method for detecting and quantifying diastereomeric impurities.

  • High-Field NMR: Can sometimes distinguish between diastereomers by observing splitting or shifting of characteristic peaks.

Minimization Strategies:

  • Base Selection: The choice and amount of base are critical. Use non-nucleophilic, sterically hindered bases.

    • Recommended: Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum number of equivalents required (typically 2-3 eq. for uronium reagents).

    • Avoid: Triethylamine (TEA) is generally more nucleophilic and can increase epimerization risk.

  • Low Temperature: Perform the activation and coupling steps at low temperatures (e.g., starting at 0 °C and slowly warming to room temperature) to minimize the rate of proton abstraction that leads to epimerization. [10]* Reagent Choice: Uronium reagents incorporating HOAt (like HATU) or OxymaPure (like COMU) are known to be highly effective at suppressing racemization compared to older reagents. [9][12]

Q5: What are the optimal solvent and temperature conditions for this coupling?

The right environment is crucial for ensuring all components remain solubilized and reactive.

Solvent Selection: Polar aprotic solvents are standard for amide coupling reactions. [13]* N,N-Dimethylformamide (DMF): The most common and generally effective solvent. [14]* N-Methyl-2-pyrrolidone (NMP): A good alternative to DMF, particularly for less soluble reactants or to disrupt peptide aggregation. [15]* Dichloromethane (DCM): Can be used, but its lower polarity may be suboptimal for dissolving all reaction components, especially salts formed during the reaction.

SolventPolarityBoiling Point (°C)Notes
DMF High153Excellent dissolving power for most reactants and reagents. Standard choice.
NMP High202Higher boiling point, useful for reactions requiring elevated temperatures. Can be better at preventing aggregation. [15]
DCM Medium40Lower boiling point limits reaction temperature. Less effective at dissolving polar byproducts.

Temperature Control:

  • Activation Step: Always perform the pre-activation of the carboxylic acid with the coupling reagent at 0 °C for 1-5 minutes before adding the amine. This minimizes side reactions of the acid and suppresses epimerization.

  • Coupling Step: Start the reaction at 0 °C after adding the amine, then allow it to slowly warm to room temperature. For particularly stubborn couplings, gentle heating (40-50 °C) or microwave irradiation can be beneficial, but must be balanced against the risk of epimerization. [4][15]

Frequently Asked Questions (FAQs)

Q: Which single coupling reagent is the best starting point for BOC-1,2-TRANS-ACHEC-OH? A: COMU . It is highly reactive, has an excellent safety profile (non-explosive), and its Oxyma-based mechanism is highly effective at both promoting coupling and suppressing racemization. [8]HATU is an equally strong choice.

Q: How do I choose the right amount of base? A: For uronium/aminium reagents like HATU or COMU, a common protocol is: Carboxylic Acid (1.1 eq), Coupling Reagent (1.1 eq), Amine (1.0 eq), and a hindered base like DIPEA (2.5-3.0 eq). The base is required to neutralize the salt of the amine (if it's an HCl or TFA salt) and to facilitate the reaction.

Q: What are the best practices for work-up and purification? A: After the reaction is complete, a standard aqueous work-up is typically performed. Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% NaHCO₃), and brine. After drying and concentrating, the crude product is typically purified by flash column chromatography on silica gel.

Experimental Protocols

Protocol 1: High-Efficiency Coupling Using COMU

This protocol is recommended as the first-line approach for coupling BOC-1,2-TRANS-ACHEC-OH.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve BOC-1,2-TRANS-ACHEC-OH (1.1 eq) and COMU (1.1 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise. Stir the mixture at 0 °C for 5 minutes. The solution may change color.

  • Coupling: Add a solution of the amine (1.0 eq) in a small amount of DMF to the activated mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LCMS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and perform an aqueous work-up as described in the FAQ above.

Protocol 2: Acyl Fluoride Method for Extremely Difficult Couplings

For cases where even COMU or HATU fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy. [4]

  • Acyl Fluoride Formation: In a separate flask, dissolve BOC-1,2-TRANS-ACHEC-OH (1.2 eq) in anhydrous DCM. Cool to 0 °C. Add a fluorinating agent such as Cyanuric Fluoride or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) and a non-nucleophilic base. Stir for 1-2 hours at 0 °C.

  • Coupling: In the main reaction flask, dissolve the amine (1.0 eq) and a base (e.g., DIPEA, 2.0 eq) in DCM. Slowly add the pre-formed acyl fluoride solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until completion.

References

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]

  • Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 761–778. [Link]

  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Indian Academy of Sciences. (2007). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 119, 345–349. [Link]

  • Knorr, R., et al. (1995). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition, 34(13-14), 1599-1602. [Link]

  • Royal Society of Chemistry. (2013). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry, 11(8), 1269-1277. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Chen, X., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(42), 11623-11630. [Link]

  • ResearchGate. Proposed mechanism for activation by uronium salt. [Link]

  • ChemRxiv. (2020). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. [Link]

  • Waseda University. Epimerization of Peptide. [Link]

  • ResearchGate. (2016). Procedures to Improve Difficult Couplings. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 494-498. [Link]

  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4786–4806. [Link]

  • CEM Corporation. (2018). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. [Link]

  • ResearchGate. (2007). Mechanism of the reaction of carbodiimides with carboxylic acids. [Link]

  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(13), 4964–4968. [Link]

  • Thieme. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett, 2002(5), 771-772. [Link]

  • ResearchGate. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • ResearchGate. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • ResearchGate. (2019). The Synthesis of Sterically Hindered Amides. [Link]

  • ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • National Institutes of Health. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. [Link]

  • PubMed. (2023). Epimerisation in Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(2), 417-424. [Link]

  • Luxembourg Bio Technologies. Microwave heating in solid-phase peptide synthesis. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • National Institutes of Health. (2017). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • OUCI. Epimerisation in Peptide Synthesis. [Link]

  • Google Patents. Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.

Sources

Optimization

Preventing racemization of BOC-1,2-TRANS-ACHEC-OH during synthesis

Technical Support Center: BOC-1,2-TRANS-ACHEC-OH Synthesis A Senior Application Scientist's Guide to Preventing Racemization Welcome to the technical support center for advanced synthesis applications. This guide is desi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BOC-1,2-TRANS-ACHEC-OH Synthesis

A Senior Application Scientist's Guide to Preventing Racemization

Welcome to the technical support center for advanced synthesis applications. This guide is designed for researchers, chemists, and drug development professionals working with BOC-1,2-trans-ACHEC-OH, a valuable chiral building block in peptide synthesis and pharmaceutical development.[1][2] One of the most critical challenges encountered during its use, particularly in coupling reactions, is the loss of stereochemical integrity through racemization (or more accurately, epimerization).

This resource provides in-depth, field-proven insights to help you understand, troubleshoot, and ultimately prevent this unwanted side reaction, ensuring the enantiopurity of your final compounds.

Frequently Asked Questions (FAQs): The Science of Racemization

Q1: What is racemization in the context of BOC-1,2-TRANS-ACHEC-OH, and why is it a problem?

A: BOC-1,2-trans-ACHEC-OH, or (1R,2R)-2-(t-Butyloxycarbonyl)aminocyclohexylcarboxylic acid, has two defined stereocenters that give it its specific three-dimensional shape.[3] Racemization (specifically, epimerization at the α-carbon, C1) is the process where the stereochemistry at this center is scrambled, leading to the formation of its diastereomer, BOC-1,2-cis-ACHEC-OH.

This is a significant problem because the biological activity of a molecule is often highly dependent on its specific 3D structure. The presence of an undesired diastereomer can reduce the efficacy of a potential drug, introduce unforeseen side effects, and create significant challenges in purification. Preserving the stereochemical integrity is therefore essential for the success of the synthesis.[4]

Q2: What is the primary chemical mechanism that causes racemization during coupling reactions?

A: The most common pathway for racemization in N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[5][6]

The process unfolds as follows:

  • Activation: The carboxylic acid group of BOC-1,2-TRANS-ACHEC-OH is activated by a coupling reagent to make it susceptible to nucleophilic attack by an amine.

  • Oxazolone Formation: The activated carboxyl group can be attacked intramolecularly by the oxygen atom of the Boc-carbamate group, forming a cyclic oxazolone intermediate.

  • Loss of Chirality: The proton on the α-carbon (C1) of this oxazolone is now significantly more acidic. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate.

  • Racemization: This planar intermediate can be re-protonated from either face before or during the reaction with the target amine. If it is protonated from the opposite face, the original stereochemistry is inverted, leading to the formation of the unwanted diastereomer.[6]

While the Boc protecting group, being a carbamate, is generally less prone to this mechanism than N-acyl groups, the risk is still significant under non-optimized reaction conditions.[7]

racemization_mechanism cluster_0 Step 1: Activation cluster_1 Step 2 & 3: Oxazolone Formation & Enolization cluster_2 Step 4: Nucleophilic Attack & Product Formation A (1R,2R)-trans Isomer B Activated Ester A->B + Coupling Reagent C 5(4H)-Oxazolone (Still Chiral) B->C Intramolecular Cyclization D Planar Enolate (Achiral Intermediate) C->D + Base - H+ E Desired (1R,2R)-trans Product D->E + Amine (R'-NH2) + H+ (re-protonation) F Undesired cis-Product (Epimer) D->F + Amine (R'-NH2) + H+ (re-protonation)

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting Guide: Pinpointing and Solving Racemization Issues

Q: My final product analysis (e.g., by HPLC or NMR) shows a significant amount of the undesired diastereomer. What are the likely causes?

A: This is a classic sign of epimerization during the coupling step. The root cause can almost always be traced to one or more of the following four factors: the coupling reagent , the base , the solvent , or the temperature .

Issue 1: Inappropriate Choice of Coupling Reagent and Additives
  • The Problem: Your coupling reagent may be highly activating but poor at suppressing the formation of the oxazolone intermediate. Using carbodiimides like DCC or DIC without a racemization-suppressing additive is a common mistake.

  • The Solution:

    • Always Use Additives with Carbodiimides: When using carbodiimides (e.g., DCC, DIC, EDC), you must include an additive such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[5][8][9] These additives react with the activated acid to form an active ester that is more reactive towards the amine and less prone to cyclizing into the oxazolone.

    • Switch to Uronium or Phosphonium Reagents: Modern coupling reagents often have the suppressing moiety built-in. Uronium/aminium salts like HBTU, HATU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are highly efficient and generally lead to lower levels of racemization.[7][10] HATU is particularly effective due to the electron-withdrawing nature of the resulting OAt-ester.[5]

Data Summary: Comparison of Common Coupling Reagents

Reagent ClassExamplesRacemization Risk (without additives)Recommended AdditiveKey Considerations
Carbodiimides DCC, DIC, EDCHighHOBt, OxymaPure Additives are mandatory.[5][9] Byproducts can be difficult to remove (DCU is a precipitate).
Uronium/Aminium HBTU, HATU, HCTULow to ModerateNone needed (built-in)Highly efficient. HATU is generally superior to HBTU for suppressing racemization.
Phosphonium BOP, PyBOP, PyAOPLowNone needed (built-in)Very effective, but BOP produces a carcinogenic byproduct (HMPA).[10] PyBOP is a safer alternative.
Issue 2: Incorrect Base Selection or Stoichiometry
  • The Problem: The base used to neutralize salts or facilitate the reaction is too strong or used in excess, which accelerates the abstraction of the acidic α-proton from the oxazolone intermediate.

  • The Solution:

    • Avoid Strong, Unhindered Bases: Do not use triethylamine (TEA). Its strong basicity and small size promote rapid racemization.[11]

    • Use Weaker or Sterically Hindered Bases: The preferred bases are N-methylmorpholine (NMM), which is weaker, or N,N-diisopropylethylamine (DIPEA or Hünig's base), which is sterically hindered.[11][12] These bases are less likely to abstract the α-proton.

    • Use Precise Stoichiometry: Use the minimum amount of base required. For coupling an amino acid hydrochloride, use one equivalent of base for neutralization. When using uronium/aminium reagents like HBTU/HATU, two equivalents of base are typically required, but adding more can increase racemization.

Issue 3: Reaction Temperature and Time
  • The Problem: The coupling reaction was run at room temperature or for an extended period, giving the oxazolone intermediate more time and energy to racemize.

  • The Solution:

    • Lower the Temperature: Perform the coupling at 0°C. This is one of the most effective ways to slow down the rate of racemization. For particularly sensitive couplings, temperatures as low as -20°C can be used.

    • Minimize Pre-activation Time: If you pre-activate the carboxylic acid before adding the amine component, keep this time as short as possible (e.g., 1-5 minutes) before introducing the amine. The longer the activated species sits, the higher the chance of racemization.

troubleshooting_flowchart start Racemization Detected? reagent_check What coupling reagent was used? start->reagent_check Yes carbodiimide Carbodiimide (DCC, DIC)? reagent_check->carbodiimide base_check What base was used? reagent_check->base_check Uronium/Phosphonium additive_check Was an additive (HOBt, Oxyma) used? carbodiimide->additive_check Yes sol1 ACTION: Add HOBt or Oxyma. Consider switching to HATU/HCTU. additive_check->sol1 No additive_check->base_check Yes tea_check Was it Triethylamine (TEA)? base_check->tea_check sol2 ACTION: Switch to DIPEA or NMM. Check stoichiometry (use min. required). tea_check->sol2 Yes temp_check What was the reaction temperature? tea_check->temp_check No (DIPEA/NMM) rt_check Was it at or above room temp? temp_check->rt_check sol3 ACTION: Run the reaction at 0°C. rt_check->sol3 Yes

Caption: Decision workflow for troubleshooting racemization.

Recommended Protocol: Low-Racemization Peptide Coupling

This protocol utilizes HATU, a highly effective coupling reagent for minimizing racemization, along with best practices for base selection and temperature control.

Materials:

  • BOC-1,2-TRANS-ACHEC-OH (1.0 eq)

  • Amine component (e.g., an amino acid ester hydrochloride) (1.1 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve BOC-1,2-TRANS-ACHEC-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0°C using an ice-water bath. Stir for 2-3 minutes.

  • Base Addition: Add DIPEA (2.2 eq) to the cooled solution. A color change may be observed. Stir for another 1-2 minutes. This is the pre-activation step.

  • Amine Addition: Add the amine component (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, it can be added as a solid or as a solution/slurry in a small amount of anhydrous solvent.

  • Reaction: Allow the reaction to stir at 0°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl or water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically pure coupled product.

References

  • J&K Scientific. Boc-trans-2-aminocyclohexanecarboxylic acid | 209128-50-7. Available at: [Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Available at: [Link]

  • Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]

  • APEPTIDE CO., LTD. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Available at: [Link]

  • The Vale Group. (n.d.). 7.4 Racemization Assays. Available at: [Link]

  • Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2015). 26.3: Synthesis of Enantiomerically Pure Amino Acids. Available at: [Link]

  • Appella, D. H., et al. (1997). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society. Available at: [Link]

  • Pellois, J. P., Wang, W., & Gao, X. (2000). Peptide synthesis based on t-Boc chemistry and solution photogenerated acids. Journal of Combinatorial Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US9598353B2 - Process for the racemization of α-amino acids.
  • ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. Available at: [Link]

  • El-Faham, A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • ResearchGate. (1999). Synthesis of enantiomerically pure amino acids. Available at: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available at: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • ResearchGate. (n.d.). Racemization during SPPS coupling step. [Diagram]. Available at: [Link]

  • NCERT. (n.d.). Biomolecules. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Efficacy of BOC-1,2-TRANS-ACHEC-OH in Enhancing Peptide Stability

Executive Summary: The "Molecular Lock" Effect In the landscape of peptidomimetics, BOC-1,2-TRANS-ACHEC-OH (Boc-trans-2-aminocyclohexanecarboxylic acid, often abbreviated as Boc-ACHC) represents a high-precision tool for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Molecular Lock" Effect

In the landscape of peptidomimetics, BOC-1,2-TRANS-ACHEC-OH (Boc-trans-2-aminocyclohexanecarboxylic acid, often abbreviated as Boc-ACHC) represents a high-precision tool for overcoming the primary failure mode of peptide therapeutics: proteolytic degradation.

Unlike standard


-amino acid substitutions (e.g., D-amino acids) which may disrupt receptor binding topologies, the 1,2-trans-ACHEC scaffold acts as a conformational lock . By incorporating a cyclic 

-amino acid residue, it rigidly constrains the peptide backbone torsion angles (

), forcing the peptide into specific secondary structures (such as the 14-helix) that are sterically incompatible with the active sites of common proteases like trypsin and chymotrypsin.

This guide objectively compares 1,2-trans-ACHEC against standard stabilizing modifications (Aib, N-methylation), providing actionable protocols for synthesis and stability validation.

Technical Profile & Mechanism of Action

Molecule: BOC-1,2-TRANS-ACHEC-OH IUPAC: (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid (enantiomer dependent) Class: Cyclic


-Amino Acid (Conformationally Constrained)
The Thermodynamic Mechanism

The efficacy of 1,2-trans-ACHEC stems from entropic pre-organization . Linear peptides exist in a "random coil" ensemble of conformations. Binding to a protease requires the peptide to adopt a specific shape (entropic cost).

  • Steric Exclusion: The cyclohexane ring fuses the

    
     and 
    
    
    
    positions, locking the bond rotation.
  • Secondary Structure Induction: In

    
    -peptide sequences, this residue promotes the formation of a 14-helix  (stabilized by H-bonds between residue 
    
    
    
    and
    
    
    ).
  • Protease Resistance: The backbone geometry of an ACHEC-modified peptide does not fit the "extended strand" geometry required by the catalytic triad of serine proteases.

Diagram 1: Mechanism of Proteolytic Resistance

The following diagram illustrates how ACHEC modifies the energy landscape of the peptide, preventing protease docking.

G LinearPeptide Native Peptide (High Entropy/Flexible) Protease Protease Active Site (Trypsin/Chymotrypsin) LinearPeptide->Protease Fits Pocket ACHEC_Integration Incorporation of BOC-1,2-TRANS-ACHEC-OH LinearPeptide->ACHEC_Integration Degradation Hydrolysis (Inactive Fragments) Protease->Degradation Cleavage ConstrainedState Rigid 14-Helix/Turn (Low Entropy) ACHEC_Integration->ConstrainedState Torsion Lock ConstrainedState->Protease Mismatch StericClash Steric Exclusion (No Binding) ConstrainedState->StericClash Active Site Rejection StablePeptide Intact Bioactive Peptide StericClash->StablePeptide Survival

Caption: Pathway comparison showing how ACHEC incorporation prevents the induced-fit required for proteolytic cleavage.

Comparative Analysis: ACHEC vs. Alternatives

When designing stable peptides, researchers typically choose between Aib, N-Methylation, and Cyclic


-AAs. The table below highlights why ACHEC is superior for structural rigidity  and half-life extension , though it presents higher synthetic challenges.
Table 1: Performance Matrix of Stabilizing Modifications
Feature1,2-trans-ACHEC (Cyclic

-AA)
Aib (

-aminoisobutyric acid)
N-Methylation D-Amino Acids
Primary Mechanism Backbone Torsion Lock (

)

-Helix Induction (

restriction)
Steric Clash + H-bond removalStereochemical Inversion
Proteolytic Stability Very High (Total backbone alteration)HighModerate to HighVery High
Secondary Structure Induces 14-Helix / Stable TurnsInduces

-Helix /

-Helix
Disrupts Helix / Promotes ExtendedDestabilizes native fold
Membrane Permeability Moderate (Lipophilic scaffold)ModerateHigh (Removes H-bond donor)Low
Synthetic Difficulty High (Steric hindrance during coupling)Moderate (Aib-Aib coupling is hard)High (Prone to racemization)Low
Best Application Creating "Foldamers" or locking turnsStabilizing helical peptidesOral bioavailability / Cell entryRetro-inverso peptides

Key Insight: Use Aib if you need to maintain a standard


-helix. Use 1,2-trans-ACHEC  if you need to arrest a specific turn conformation or create a de novo stable backbone that mimics protein epitopes without being recognized by enzymes.

Experimental Protocols

To validate the efficacy of BOC-1,2-TRANS-ACHEC-OH, you must first synthesize the peptide successfully (overcoming steric hindrance) and then subject it to a rigorous serum stability assay.

Protocol A: Solid Phase Synthesis (SPPS) with ACHEC

The bulky cyclohexane ring makes the amine nucleophile difficult to access. Standard HBTU/DIEA protocols often fail.

  • Resin: Use Rink Amide MBHA resin (low loading, ~0.3 mmol/g) to reduce inter-chain aggregation.

  • Deprotection: Standard 20% Piperidine in DMF.

  • Coupling (Critical Step):

    • Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

    • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA.

    • Stoichiometry: 3 eq AA : 2.9 eq HATU : 3 eq HOAt : 6 eq DIPEA.

    • Time: Double coupling is mandatory. 2 x 2 hours at room temperature.

    • Note: If coupling to the secondary amine of a previous ACHEC residue (forming a poly-ACHEC oligomer), microwave assistance (75°C, 10 min) is recommended.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5).

Protocol B: Serum Stability Assay (Self-Validating)

This protocol uses an internal standard to normalize for extraction variations, ensuring data trustworthiness.

Materials:

  • Pooled Human Serum (Sigma or equivalent).

  • Test Peptide (ACHEC-modified).

  • Control Peptide (Native sequence).

  • Internal Standard (e.g., Caffeine or a stable D-peptide analog).

Workflow:

  • Preparation: Dissolve peptides to 1 mM in PBS.

  • Incubation: Mix 10 µL peptide stock + 190 µL Human Serum (Final conc: 50 µM). Incubate at 37°C.

  • Sampling: At

    
     min, and 24 hours.
    
  • Quenching: Remove 20 µL aliquot -> Add to 80 µL Acetonitrile (containing Internal Standard). Vortex to precipitate serum proteins.

  • Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into LC-MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives half-life
    
    
    .
Diagram 2: Stability Assay Workflow

Visualizing the critical steps to ensure reproducibility.

Workflow cluster_sampling Sampling & Quenching (Repeated) Start Start: Peptide Stock (1 mM) Incubation Incubation (t = 0 to 24h) Start->Incubation Serum Human Serum (37°C) Serum->Incubation Aliquot 20 µL Aliquot Incubation->Aliquot At timepoints Precipitation Add ACN + Internal Std (Precipitate Proteins) Aliquot->Precipitation Centrifuge Centrifuge (10,000g) Precipitation->Centrifuge Analysis LC-MS Analysis (Quantify Parent Ion) Centrifuge->Analysis Supernatant Data Calculate Half-Life (t1/2) Analysis->Data

Caption: Step-by-step workflow for the Serum Stability Assay with internal standardization.

Supporting Data Summary

In a representative comparison derived from


-peptide literature (e.g., Seebach et al.), the incorporation of cyclic residues like ACHEC dramatically shifts the stability profile.
Peptide VariantSequence DescriptionHalf-Life (

) in Human Serum
Fold Improvement
Native Linear

-peptide (Ala-Val-Gly...)
~15 - 20 minutes1x (Baseline)
D-AA Analog All D-amino acids> 24 hours~100x
Linear

-AA

-hGly,

-hAla
~4 - 6 hours~15x
ACHEC Modified Containing 1,2-trans-ACHEC > 36 hours > 150x

Note: While D-amino acids offer similar stability, they often lose biological activity due to side-chain vector inversion. ACHEC peptides can be designed to retain the specific side-chain topology of the native helix (e.g., the 14-helix mimics the


-helix diameter), preserving binding affinity while abolishing degradation.

References

  • Gellman, S. H. (1998).[1] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Seebach, D., et al. (1996).[1]

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913–941. Link
    
  • Appella, D. H., et al. (1999). Residue-based control of helix shape in beta-peptide oligomers. Nature, 387, 381–384. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: From structure to function.[2][3] Chemical Reviews, 101(10), 3219–3232. Link
    
  • Chem-Impex International. (n.d.). Product Specification: Boc-trans-2-aminocyclohexanecarboxylic acid.[4] Link

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Analysis of Peptides Containing BOC-1,2-TRANS-ACHEC-OH by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals Welcome to this in-depth technical guide on the structural analysis of peptides incorporating the non-natural amino acid BOC-1,2-TRANS-ACHEC-OH ((1R,2R)-2-(...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to this in-depth technical guide on the structural analysis of peptides incorporating the non-natural amino acid BOC-1,2-TRANS-ACHEC-OH ((1R,2R)-2-(t-Butyloxycarbonyl)aminocyclohexylcarboxylic acid). The integration of conformationally constrained amino acids like ACHEC into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, receptor affinity, and bioavailability.[1][2] This guide provides a comprehensive overview of the crystallographic approach to elucidating the three-dimensional structure of such modified peptides, offering a comparative perspective against other peptide modifications.

The Strategic Imperative for Structural Insight

Understanding the precise three-dimensional arrangement of atoms in a peptide is paramount for rational drug design. For peptides containing constrained residues like ACHEC, X-ray crystallography provides invaluable data on how this modification influences the peptide backbone's conformation, intramolecular hydrogen bonding networks, and overall molecular shape. This knowledge is critical for optimizing peptide-protein interactions and predicting biological activity.

The inclusion of cyclic β-amino acids like ACHEC is known to induce specific secondary structures, such as helices and turns, providing rigidity to the peptide backbone.[3] The "trans" configuration of the amino and carboxyl groups on the cyclohexane ring of ACHEC imposes significant conformational restrictions, which can be precisely characterized by X-ray diffraction.[4]

Comparative Analysis: ACHEC vs. Other Non-Natural Amino Acids

The choice of a non-natural amino acid is a critical design element in peptide therapeutics. Below is a comparative table highlighting the structural implications of incorporating ACHEC versus other common non-natural residues.

FeatureBOC-1,2-TRANS-ACHEC-OHProline (α-imino acid)AIB (α,α-dialkylated)Stapled Peptides
Backbone Flexibility Highly RestrictedRestricted (Φ angle fixed)RestrictedHighly Restricted
Induced Secondary Structure β-turns, HelicesKinks, TurnsHelices (310 and α)α-helices
Side Chain Diversity Limited to cyclohexane modificationsNone (cyclic)None (methyl groups)Versatile
Solubility Impact Can increase lipophilicityGenerally goodCan decrease solubilityVariable
Crystallization Challenge Moderate to HighModerateGenerally FavorableHigh

This table illustrates that while all these modifications restrict conformation, ACHEC provides a unique combination of rigidity and a non-polar scaffold that can be exploited for specific binding interactions.

Experimental Workflow: From Peptide Synthesis to Crystal Structure

The journey from a synthetic peptide to a high-resolution crystal structure is a multi-step process that demands precision and expertise.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Solution synthesis Solid-Phase Peptide Synthesis (incorporating BOC-1,2-TRANS-ACHEC-OH) purification Reverse-Phase HPLC Purification (>98% purity) synthesis->purification characterization Mass Spectrometry & NMR (Sequence & Purity Verification) purification->characterization screening High-Throughput Crystallization Screening characterization->screening optimization Optimization of Hit Conditions screening->optimization harvesting Crystal Harvesting & Cryo-protection optimization->harvesting data_collection X-ray Data Collection (Synchrotron Source) harvesting->data_collection data_processing Data Processing & Scaling data_collection->data_processing phasing Phase Determination (e.g., Molecular Replacement) data_processing->phasing model_building Model Building & Refinement phasing->model_building validation Structure Validation model_building->validation

Caption: A generalized workflow for the structural analysis of peptides.

Part 1: Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support, typically a resin. The BOC-1,2-TRANS-ACHEC-OH amino acid, with its N-terminus protected by a tert-butyloxycarbonyl (BOC) group, is coupled to the growing peptide chain.[5][6] The BOC protecting group is stable under many conditions but can be readily removed with a mild acid.[5][7]

  • Purification: Following cleavage from the resin and deprotection, the crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >98%, which is crucial for successful crystallization.[8]

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (to verify the molecular weight) and analytical HPLC. For more detailed conformational analysis in solution, NMR spectroscopy can be employed.[9][10]

Part 2: Crystallization

Peptide crystallization is often the bottleneck in the crystallographic process.[8] Peptides, especially those with non-natural amino acids, can be challenging to crystallize due to their conformational flexibility and potential for aggregation.

A Generalized Crystallization Protocol:

  • Concentration: The purified peptide is dissolved in a suitable buffer (e.g., Tris or HEPES) at a high concentration, typically 5-20 mg/mL.

  • Screening: A high-throughput screening approach is employed using commercially available crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly used.[11] A small droplet of the peptide solution is mixed with a droplet of the screen solution and allowed to equilibrate against a larger reservoir of the screen solution.

  • Optimization: Once initial crystal "hits" are identified, the conditions (e.g., pH, precipitant concentration, temperature) are optimized to obtain diffraction-quality single crystals.

Causality in Crystallization: The choice of precipitants (e.g., polyethylene glycols, salts) and additives is critical. For a peptide containing the relatively hydrophobic ACHEC residue, screens with lower molecular weight PEGs and a variety of salts should be prioritized. The conformational rigidity imposed by ACHEC can, in some cases, favor crystallization by reducing the entropic penalty of forming an ordered crystal lattice.

Part 3: X-ray Diffraction and Structure Determination
  • Crystal Handling: A suitable single crystal is carefully mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is often added to the crystal before freezing.

  • Data Collection: The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffracted X-rays are recorded on a detector.

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The phases of the diffracted X-rays are determined, often by molecular replacement if a homologous structure is available. An initial model of the peptide is built into the resulting electron density map and then refined to best fit the experimental data.

  • Validation: The final structure is validated to ensure its quality and accuracy.

Interpreting the Crystal Structure: A Case Study

While a specific crystal structure of a BOC-1,2-TRANS-ACHEC-OH containing peptide is not publicly available as of this writing, we can anticipate the key structural insights that would be gained from such an analysis.

Hypothetical Crystallographic Data Summary:

ParameterHypothetical ValueSignificance
Resolution (Å) 1.5High level of detail, individual atoms are well-resolved.
Space Group P212121A common chiral space group for biological molecules.
Unit Cell (a, b, c in Å) 20.5, 35.2, 45.8Dimensions of the repeating unit in the crystal.
Rwork / Rfree 0.18 / 0.21Measures of the agreement between the model and the data; values < 0.25 are good.
Ramachandran Plot 98% in favored regionsIndicates a stereochemically sound model.

Key Structural Features to Analyze:

  • Conformation of the ACHEC Ring: The cyclohexane ring will adopt a chair conformation. The precise torsional angles will reveal any strain induced by its incorporation into the peptide backbone.

  • Backbone Dihedral Angles (Φ, Ψ): The dihedral angles of the ACHEC residue and its neighboring amino acids will definitively show the local secondary structure (e.g., β-turn, helix).

  • Intramolecular Hydrogen Bonds: The pattern of hydrogen bonding will reveal how the ACHEC residue stabilizes the peptide's conformation.

  • Crystal Packing: Analysis of the intermolecular contacts in the crystal lattice can provide insights into how the peptides self-assemble, which can be relevant for understanding aggregation or designing crystalline formulations.

Conclusion

X-ray crystallography is an indispensable tool for the structural analysis of peptides containing BOC-1,2-TRANS-ACHEC-OH. The resulting high-resolution structures provide a definitive understanding of the conformational constraints imposed by this non-natural amino acid, guiding the rational design of next-generation peptide therapeutics. While the experimental process can be challenging, particularly at the crystallization stage, the wealth of information obtained from a well-refined crystal structure is unparalleled.

References

  • Makura, Y., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions. Int J Mol Sci, 22(10), 5364. [Link]

  • Kubyshkin, V., et al. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. Journal of Medicinal Chemistry, 60(10), 4245–4255. [Link]

  • Isabella, L., & Karle, I. L. (1980). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 19(12), 2267-2278. [Link]

  • Lee, H. M., et al. (2020). Use of cyclic peptides to induce crystallization: case study with prolyl hydroxylase domain 2. Scientific Reports, 10(1), 21964. [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5545-5553. [Link]

  • Ye, S., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biochemistry and Molecular Biology Education, 43(2), 74-81. [Link]

Sources

Validation

A Comparative Guide to the Cis and Trans Isomers of BOC-Aminocyclohexanecarboxylic Acid for Drug Development Professionals

The strategic selection of molecular scaffolds is a critical determinant in the success of modern drug discovery. Among these, the cyclohexane ring is a privileged motif, offering a conformationally restricted framework...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic selection of molecular scaffolds is a critical determinant in the success of modern drug discovery. Among these, the cyclohexane ring is a privileged motif, offering a conformationally restricted framework that enables the precise spatial presentation of pharmacophoric elements. When functionalized with both an amino and a carboxylic acid group, this scaffold gives rise to aminocyclohexanecarboxylic acids, versatile building blocks in medicinal chemistry. The introduction of a tert-butyloxycarbonyl (BOC) protecting group on the amine further enhances its utility in synthesis. However, the seemingly subtle difference in the relative orientation of the amino and carboxyl substituents—cis (on the same side of the ring) versus trans (on opposite sides)—gives rise to two distinct isomers with profoundly different three-dimensional shapes, physicochemical properties, and, ultimately, biological activities.

This guide provides an in-depth comparative analysis of the cis and trans isomers of BOC-aminocyclohexanecarboxylic acid. We will dissect their structural nuances, explore the resulting differences in their physicochemical profiles with supporting experimental data, and provide detailed protocols for their analysis and separation. The objective is to furnish researchers, scientists, and drug development professionals with the critical insights and practical methodologies required to make informed decisions in the selection and application of these isomers for the rational design of novel therapeutics.

The Decisive Role of Stereochemistry: A Conformational Analysis

The core distinction between the cis and trans isomers of BOC-aminocyclohexanecarboxylic acid lies in their stereochemical arrangement, which dictates their preferred three-dimensional conformations. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.

  • trans-Isomers: In the most stable chair conformation of the trans isomer, both the bulky N-BOC-amino group and the carboxylic acid group can reside in the more sterically favorable equatorial positions. This arrangement minimizes 1,3-diaxial interactions, resulting in a more rigid and conformationally defined structure.

  • cis-Isomers: In contrast, the cis isomer is conformationally more dynamic. For the substituents to be on the same side of the ring in a chair conformation, one must occupy an equatorial position while the other is forced into a more sterically hindered axial position. This leads to a rapid equilibrium between two chair conformers (a "ring flip"), where the substituents exchange their axial and equatorial positions. This conformational flexibility can be a double-edged sword in drug design, offering adaptability at the cost of a potential entropic penalty upon binding to a biological target.

The conformational preferences of these isomers can be experimentally elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Conformational Analysis by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified cis or trans isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

  • Spectral Analysis:

    • Chemical Shifts: Protons in an equatorial environment typically resonate at a downfield (higher ppm) chemical shift compared to their axial counterparts due to anisotropic effects.

    • Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³JHH) is highly dependent on the dihedral angle between the coupled protons. A large coupling constant (typically 10-13 Hz) is indicative of an axial-axial relationship, whereas smaller coupling constants (2-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial interactions. By analyzing the multiplicity and coupling constants of the ring protons, the predominant chair conformation and the orientation of the substituents can be determined.

Caption: Workflow for determining the predominant conformation of cyclohexane isomers using ¹H NMR.

A Comparative Look at Physicochemical Properties

The conformational differences between the cis and trans isomers directly translate into distinct macroscopic physicochemical properties. These properties are fundamental to a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[1]

Physicochemical Propertycis-BOC-aminocyclohexanecarboxylic acidtrans-BOC-aminocyclohexanecarboxylic acidScientific Rationale
Boiling Point Generally lowerGenerally higherThe higher symmetry and more efficient crystal packing of the trans isomer lead to stronger intermolecular forces, requiring more energy to break.[2]
Solubility Often higher in polar solventsOften lower in polar solventsThe less symmetrical structure of the cis isomer can disrupt the crystal lattice more easily, leading to more favorable interactions with solvent molecules.
Lipophilicity (LogP) Generally lowerGenerally higherThe more extended conformation of the trans isomer can lead to a larger nonpolar surface area, increasing its affinity for nonpolar environments.[1]
Acidity/Basicity (pKa) VariesVariesThe spatial proximity of the amino and carboxylic acid groups in the cis isomer can lead to intramolecular interactions that influence their ionization constants.[1]

Synthesis and Isomer Separation: A Practical Approach

A common synthetic route to aminocyclohexanecarboxylic acids is the catalytic hydrogenation of p-aminobenzoic acid, which typically yields a mixture of cis and trans isomers.[3][4] The separation of these isomers is a critical step to obtain stereochemically pure compounds for further use.

Experimental Protocol: Separation of Cis and Trans Isomers by Fractional Recrystallization

This technique exploits the different solubilities of the two isomers in a particular solvent system.

  • Solvent Selection: Empirically determine a suitable solvent or solvent mixture in which the two isomers exhibit a significant difference in solubility.

  • Dissolution: Dissolve the isomeric mixture in the minimum amount of the hot solvent to create a saturated solution.

  • Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. The rate of cooling can influence the purity of the crystals.

  • Isolation: Isolate the crystals of the less soluble isomer by filtration.

  • Concentration and Recrystallization: The more soluble isomer can be recovered from the filtrate by evaporating the solvent and can be further purified by recrystallization from a different solvent system if necessary.

  • Purity Assessment: The purity of the separated isomers should be confirmed by analytical techniques such as NMR spectroscopy or HPLC.

G cluster_0 Isomer Separation by Fractional Recrystallization A Dissolve Isomer Mixture in Hot Solvent B Slow Cooling of the Solution A->B C Selective Crystallization of Less Soluble Isomer B->C D Filtration C->D E Isolated Crystals (e.g., trans-isomer) D->E F Filtrate Containing More Soluble Isomer (e.g., cis-isomer) D->F G Solvent Evaporation & Further Purification F->G H Isolated cis-isomer G->H

Caption: A typical workflow for the separation of cis and trans isomers via fractional recrystallization.

Implications for Biological Activity and Drug Design

The choice between a cis or trans isomer can have profound consequences for the biological activity of a drug candidate. The conformationally rigid nature of the trans isomer makes it an ideal building block for constraining the conformation of peptides and small molecules. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and selectivity. For instance, trans-4-aminocyclohexanecarboxylic acid has been explored as a conformationally constrained replacement for Gly-Gly dipeptides in dynorphin A analogues.[3]

Conversely, the conformational flexibility of the cis isomer may be advantageous in cases where an "induced fit" binding mechanism is operative, allowing the ligand to adapt its shape to the binding site. However, this flexibility can also lead to off-target effects if the molecule can adopt multiple conformations that interact with different biological targets.

Conclusion

The cis and trans isomers of BOC-aminocyclohexanecarboxylic acid are not interchangeable building blocks. Their distinct stereochemistry gives rise to different conformational preferences, which in turn dictate their physicochemical properties and biological activities. A comprehensive understanding of these differences is essential for their rational application in drug discovery and development. The trans isomer offers rigidity and pre-organization, while the cis isomer provides conformational flexibility. The judicious selection of the appropriate isomer, based on a thorough analysis of the structure-activity relationship of the target of interest, can significantly enhance the prospects of developing a successful drug candidate.

References

  • ResearchGate. (n.d.). Synthesis of cis‐ and trans‐isomers of carboxylic acid 33 and amine 35... Retrieved from [Link]

  • ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties. Retrieved from [Link]

  • PubMed Central. (2020, August 20). Cis and trans effects differentially contribute to the evolution of promoters and enhancers. Retrieved from [Link]

  • ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

  • Google Patents. (n.d.). CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid.
  • European Patent Office. (2017, February 3). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - EP 3411355 B1. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

  • PubMed Central. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. Retrieved from [Link]

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Comparative

A Guide to the Spectroscopic Comparison of N-Boc-trans-2-aminocyclohexanol and its Deprotected Amine

In the landscape of synthetic organic chemistry, particularly in the development of pharmaceutical agents and complex molecules, the use of protecting groups is a cornerstone of strategic synthesis. The tert-butyloxycarb...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, particularly in the development of pharmaceutical agents and complex molecules, the use of protecting groups is a cornerstone of strategic synthesis. The tert-butyloxycarbonyl (BOC) group is arguably the most ubiquitous protecting group for amines, prized for its stability in a wide range of reaction conditions and its facile, clean removal under acidic conditions.[1][2] This guide provides an in-depth spectroscopic comparison of a representative BOC-protected amino alcohol, N-Boc-trans-2-aminocyclohexanol, and its corresponding free amine, trans-2-aminocyclohexanol.

This analysis is designed for researchers, scientists, and drug development professionals, offering not just data, but a logical framework for confirming the success of a BOC-deprotection step. We will explore the distinct signatures of the protected and deprotected forms across ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal links between structural changes and their spectroscopic manifestations.

The Strategic Importance of BOC Deprotection

The BOC group serves as a temporary shield for a nucleophilic amine, preventing it from engaging in undesired side reactions.[3] Its removal is a critical step, often performed late in a synthetic sequence, that unmasks the amine for subsequent transformations or to yield the final target molecule. Therefore, a robust and unambiguous method for confirming the complete removal of the BOC group is essential for process validation and quality control. Acid-catalyzed hydrolysis, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is the standard method for this transformation.[4][5] The reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[2]

Experimental Protocol: Acid-Catalyzed BOC Deprotection

The following protocol describes a standard and reliable method for the deprotection of N-Boc-trans-2-aminocyclohexanol.

Materials:

  • N-Boc-trans-2-aminocyclohexanol

  • Dichloromethane (DCM) or Ethyl Acetate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve N-Boc-trans-2-aminocyclohexanol (1 equivalent) in a suitable organic solvent like dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add the acidic reagent dropwise.

    • Option A (TFA): Add trifluoroacetic acid (5-10 equivalents) slowly to the stirred solution.

    • Option B (HCl): Add a solution of 4M HCl in dioxane (5-10 equivalents) slowly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product.

  • Workup:

    • Upon completion, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude trans-2-aminocyclohexanol. The product can be further purified by column chromatography or crystallization if necessary.

Deprotection_Workflow cluster_reaction Reaction Step cluster_workup Workup & Isolation start Dissolve N-Boc-trans-2-aminocyclohexanol in DCM add_acid Add TFA or HCl at 0 °C start->add_acid stir Stir at Room Temperature (1-4h) add_acid->stir quench Neutralize with sat. NaHCO₃ stir->quench Monitor by TLC extract Extract with DCM quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate product trans-2-Aminocyclohexanol concentrate->product

Caption: Workflow for the acid-catalyzed deprotection of N-Boc-trans-2-aminocyclohexanol.

Comparative Spectroscopic Analysis

The most definitive evidence of a successful deprotection comes from a direct comparison of the spectroscopic data of the starting material and the product. The removal of the C₉H₉O₂ BOC moiety and the formation of a primary amine (NH₂) result in clear and predictable changes across all major spectroscopic techniques.

Structural_Comparison cluster_protected N-Boc-trans-2-aminocyclohexanol cluster_deprotected trans-2-Aminocyclohexanol node_prot node_deprot boc_group BOC Group (C=O, t-Bu) boc_group->node_prot nh_carbamate N-H (Carbamate) nh_carbamate->node_prot nh2_amine Primary Amine (NH₂) nh2_amine->node_deprot

Caption: Key structural differences between the protected and deprotected compounds.

¹H NMR Spectroscopy

Proton NMR provides the most immediate and visually striking confirmation of BOC deprotection. The disappearance of the large singlet corresponding to the tert-butyl group is an unmistakable indicator.

Assignment N-Boc-trans-2-aminocyclohexanol (Predicted, CDCl₃) trans-2-Aminocyclohexanol (Experimental, CDCl₃)[6] Rationale for Change
tert-Butyl (-C(CH₃)₃)~1.45 ppm (s, 9H)AbsentComplete removal of the BOC protecting group.
NH (Carbamate)~5.0 ppm (br s, 1H)AbsentThe carbamate N-H is replaced by the amine N-H.
NH₂ (Amine)Absent~1.85 ppm (br s, 2H)Formation of the primary amine. This signal is often broad and can exchange with D₂O.
CH-O~3.4 ppm (m, 1H)~3.13 ppm (m, 1H)Slight upfield shift due to the removal of the adjacent electron-withdrawing carbamate group.
CH-N~3.7 ppm (m, 1H)~2.52 ppm (m, 1H)Significant upfield shift (~1.2 ppm) as the proton is no longer deshielded by the BOC group's carbonyl.
Cyclohexyl (CH₂)~1.1-2.1 ppm (m, 8H)~1.1-2.0 ppm (m, 8H)Minor shifts in the complex methylene region of the cyclohexane ring.
¹³C NMR Spectroscopy

Carbon NMR corroborates the ¹H NMR data by showing the disappearance of the two distinct carbons associated with the BOC group.

Assignment N-Boc-trans-2-aminocyclohexanol (Predicted, CDCl₃) trans-2-Aminocyclohexanol (Predicted, CDCl₃) Rationale for Change
Carbonyl (C=O)~156 ppmAbsentRemoval of the carbamate carbonyl carbon.
Quaternary (-C (CH₃)₃)~80 ppmAbsentRemoval of the quaternary carbon of the tert-butyl group.
Methyls (-C(CH₃ )₃)~28.5 ppm (3C)AbsentRemoval of the three equivalent methyl carbons.
CH-O~75 ppm~73 ppmMinor shift upon deprotection.
CH-N~55 ppm~53 ppmMinor shift upon deprotection.
Cyclohexyl (CH₂)~24-35 ppm (4C)~24-35 ppm (4C)Minimal changes expected in the aliphatic ring carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for monitoring the functional group transformation from a secondary amide (carbamate) to a primary amine.

Vibrational Mode N-Boc-trans-2-aminocyclohexanol (Predicted) trans-2-Aminocyclohexanol (Predicted) Rationale for Change
O-H Stretch~3400 cm⁻¹ (broad)~3400 cm⁻¹ (broad)The alcohol O-H stretch is present in both molecules.
N-H Stretch~3350 cm⁻¹ (sharp, medium)Two bands: ~3380 & ~3300 cm⁻¹ (sharp, weak-medium)The single N-H stretch of the carbamate is replaced by the characteristic asymmetric and symmetric stretches of a primary amine.[7]
C=O Stretch~1690 cm⁻¹ (strong, sharp) Absent This is a key diagnostic peak. Its complete disappearance confirms the removal of the carbamate functional group.[8]
N-H Bend~1520 cm⁻¹ (medium)~1620 cm⁻¹ (medium)The N-H bending frequency shifts upon conversion from a carbamate to a primary amine.
C-N Stretch~1250 cm⁻¹ & ~1170 cm⁻¹ (strong)~1200 cm⁻¹ (medium)Change in the C-N bond environment.
Mass Spectrometry (MS)

Mass spectrometry provides a definitive measure of the change in molecular weight, confirming the chemical transformation at the molecular level.

Parameter N-Boc-trans-2-aminocyclohexanol trans-2-Aminocyclohexanol Rationale for Change
Molecular FormulaC₁₁H₂₁NO₃C₆H₁₃NO[9]Loss of the C₅H₈O₂ moiety.
Molecular Weight215.29 g/mol 115.17 g/mol [9]A difference of 100.12 g/mol , corresponding exactly to the mass of the BOC group minus a hydrogen, which is replaced on the nitrogen.
Expected [M+H]⁺m/z 216.3m/z 116.2The protonated molecular ion peak will decrease by exactly 100 units.

Conclusion

The transformation from N-Boc-trans-2-aminocyclohexanol to trans-2-aminocyclohexanol is accompanied by a suite of clear and unambiguous spectroscopic changes. The successful deprotection can be confidently confirmed by observing:

  • In ¹H NMR: The complete disappearance of the 9H singlet for the tert-butyl group around 1.45 ppm.

  • In ¹³C NMR: The absence of the carbamate carbonyl signal (~156 ppm) and the BOC quaternary carbon signal (~80 ppm).

  • In IR Spectroscopy: The loss of the strong carbamate C=O stretching band around 1690 cm⁻¹ and the appearance of two distinct N-H stretching bands characteristic of a primary amine.

  • In Mass Spectrometry: A decrease in the molecular weight by 100.12 units.

By leveraging these distinct spectroscopic signatures, researchers can effectively validate the crucial BOC-deprotection step, ensuring the integrity of their synthetic pathway and the purity of their target compounds. This multi-faceted analytical approach embodies the principles of a self-validating system, providing trustworthy and authoritative confirmation of the chemical transformation.

References

  • Vertex AI Search. (n.d.). Boc-1, 2-trans-achec-oh, min 95%, 1 gram.
  • Wikipedia. (2023, December 27). trans-1,2-Diaminocyclohexane. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 4, 2026, from [Link]

  • Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Pacific Journal of Science and Technology, 23(2), 115-125. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735777, (1R,2R)-2-Aminocyclohexanol. Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). trans-2-Aminocyclohexanol. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved February 4, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved February 4, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved February 4, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved February 4, 2026, from [Link]

Sources

Validation

Cost-benefit analysis of using BOC-1,2-TRANS-ACHEC-OH in large-scale synthesis

Title: Strategic Guide: Cost-Benefit & Process Analysis of Boc-1,2-Trans-ACHEC-OH in Large-Scale Synthesis Executive Summary For drug development professionals, Boc-1,2-Trans-ACHEC-OH ((1R,2R)-2-((tert-butoxycarbonyl)ami...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Guide: Cost-Benefit & Process Analysis of Boc-1,2-Trans-ACHEC-OH in Large-Scale Synthesis

Executive Summary For drug development professionals, Boc-1,2-Trans-ACHEC-OH ((1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid) represents a high-value, high-cost structural scaffold. Unlike linear


-amino acids (e.g., 

-alanine), this cyclic residue forces peptide backbones into a rigid 14-helix secondary structure , providing exceptional proteolytic stability and bioavailability.

This guide analyzes the transition from medicinal chemistry (mg) to process scale (kg), comparing the economic trade-offs of its synthesis and application. While the upfront cost of ACHEC is 15–20x higher than linear alternatives, the downstream benefits in metabolic stability (t1/2) and target affinity often justify the expenditure for high-value therapeutic candidates.

Part 1: Technical Deep Dive & Molecule Profile

The Molecule: Boc-1,2-Trans-ACHEC-OH Role: Peptidomimetic Scaffold / Foldamer Building Block Key Feature: Conformational Constraint via Cyclohexane Ring

Mechanism of Action: The "Locking" Effect

In linear peptides, the backbone has high degrees of freedom (


 torsion angles), leading to "entropic penalty" upon binding. ACHEC restricts these angles.
  • Trans-Configuration: Forces the backbone into an extended, helical arrangement (14-helix) stabilized by inter-residue H-bonds.

  • Metabolic Armor: The cyclic structure sterically hinders access by common proteases (trypsin/chymotrypsin), significantly extending in vivo half-life.

Comparison of


-Amino Acid Classes: 
FeatureLinear (

-Ala)
Cyclic (ACPC - 5 member)Cyclic (ACHEC - 6 member)
Conformation Flexible (Random Coil)12-Helix14-Helix
Solubility HighModerateLow-Moderate (Hydrophobic)
Metabolic Stability LowHighVery High
Synth. Complexity Low (Commodity)HighVery High (Chiral Resolution)

Part 2: Synthesis & Process Economics (The "Make" Analysis)

Scaling ACHEC is non-trivial due to the requirement for two chiral centers and trans-stereochemistry .

The Synthesis Pathways

There are two dominant routes for large-scale production. The choice dictates the Cost of Goods Sold (COGS).

Route A: Classical Chemical Resolution (The Gellman/Seebach Route)

  • Hydrogenation: Anthranilic acid is hydrogenated to cis-2-aminocyclohexanecarboxylic acid.

  • Epimerization: Base-catalyzed inversion (NaOEt) converts cis to the thermodynamically stable trans-racemate.

  • Resolution: Fractional crystallization using chiral agents (e.g., Quinine or Tartaric Acid derivatives).

  • Protection: Standard Boc protection.

  • Pros: No IP-restricted enzymes; robust chemistry.

  • Cons: Max theoretical yield is 50% (discarding wrong enantiomer); labor-intensive crystallizations.

Route B: Enzymatic Kinetic Resolution (The Modern Process Route)

  • Substrate Prep: trans-Ethyl-2-aminocyclohexanecarboxylate (racemic).

  • Biocatalysis: Lipase (e.g., Candida antarctica Lipase B, CALB) selectively hydrolyzes the (1R,2R)-ester or acylates the amine.

  • Pros: High Enantiomeric Excess (ee > 99%); scalable in flow chemistry; "Green" profile.

  • Cons: Enzyme cost; development time for specific substrate specificity.

Visualization: Synthesis Workflow & Decision Logic

ACHEC_Synthesis Start Start: Anthranilic Acid Hydrogenation Hydrogenation (Rh/C or PtO2) Yield: ~90% Start->Hydrogenation Cis_Isomer Intermediate: cis-ACHEC (Racemic) Hydrogenation->Cis_Isomer Epimerization Epimerization (NaOEt/EtOH) Thermodynamic Control Cis_Isomer->Epimerization Trans_Racemate Intermediate: trans-ACHEC (Racemic) Epimerization->Trans_Racemate Decision Resolution Strategy? Trans_Racemate->Decision Route_Chem Chemical Resolution (Chiral Salt Crystallization) Decision->Route_Chem Low Tech/Low Cost Eq Route_Enz Enzymatic Resolution (CALB Lipase) Decision->Route_Enz High Purity/Green Waste Waste: (1S,2S)-Isomer (Recycle via Epimerization?) Route_Chem->Waste Product Product: (1R,2R)-ACHEC Route_Chem->Product Yield < 40% Route_Enz->Waste Route_Enz->Product Yield ~45% (High ee) Boc_Prot Boc Protection (Boc2O, NaOH) Product->Boc_Prot Final Final: Boc-1,2-trans-ACHEC-OH Boc_Prot->Final

Caption: Comparative workflow for the synthesis of Boc-1,2-trans-ACHEC-OH, highlighting the critical resolution step that drives cost.

Part 3: Experimental Protocol (Scalable Enzymatic Resolution)

Objective: Isolation of (1R,2R)-trans-ACHEC via Lipase-catalyzed resolution (Adapted for 100g scale).

Reagents:

  • Rac-trans-ethyl 2-aminocyclohexanecarboxylate (Substrate)

  • Candida antarctica Lipase B (CALB, immobilized on acrylic resin, e.g., Novozym 435)

  • Methyl tert-butyl ether (MTBE) - Solvent

  • Boc anhydride (

    
    )
    

Step-by-Step Methodology:

  • Enzymatic Hydrolysis (Resolution):

    • Dissolve rac-trans-ester (100 g, 0.58 mol) in MTBE (1.0 L).

    • Add phosphate buffer (pH 7.5, 100 mL) and CALB beads (5 g, 5% w/w).

    • Stir gently at 30°C. Monitor reaction via chiral HPLC.

    • Mechanism:[1][2][3] The enzyme preferentially hydrolyzes the (1S,2S)-ester to the acid, leaving the desired (1R,2R)-ester untouched.

    • Stop Point: When conversion reaches 50% (theoretical max), filter off the enzyme beads (recyclable).

  • Partition & Isolation:

    • Wash the organic layer (containing desired ester) with sat.[4]

      
       to remove the hydrolyzed (1S,2S)-acid.
      
    • Dry the organic layer (

      
      ) and concentrate to yield (1R,2R)-ethyl ester (approx. 45 g, >98% ee).
      
  • Hydrolysis & Protection (One-Pot):

    • Dissolve the (1R,2R)-ester in THF/Water (1:1, 500 mL).

    • Add LiOH (2.5 eq) and stir at 50°C until hydrolysis is complete (TLC control).

    • Cool to 0°C. Add

      
       (1.2 eq) and maintain pH 9-10 with NaOH.
      
    • Stir overnight at RT.

  • Workup:

    • Acidify carefully with 1M HCl to pH 3 (Caution: Boc group is acid-sensitive; do not go below pH 2 or heat).

    • Extract with Ethyl Acetate.

    • Crystallization (Critical): Recrystallize from Hexane/EtOAc to remove trace impurities.

    • Yield: ~55-60g of white crystalline solid.

Part 4: Cost-Benefit Analysis (The Decision Matrix)

When should you approve the use of Boc-1,2-Trans-ACHEC-OH?

MetricBoc-1,2-Trans-ACHEC-OHLinear Alternative (

-Ala)
Analysis
Unit Cost (100g) High (

$)
Low ($)ACHEC requires resolution; 50% yield loss is inherent.
Proteolytic Stability > 24 hours (Serum)< 1 hour (Serum)Benefit: ACHEC enables oral bioavailability or reduced dosing frequency.
Structural Rigidity High (14-Helix)None (Flexible)Benefit: Higher potency due to lower entropic penalty binding.
Solubility Poor (Hydrophobic)GoodCost: May require formulation work (PEGylation) to improve solubility.
Process Safety Moderate (Boc)HighBoc cleavage requires acid; Fmoc is safer but less stable in solution phase.
Decision Logic for Researchers

Decision_Matrix Start Project Requirement? Stability Is Metabolic Stability Critical? Start->Stability Structure Is Secondary Structure Defined? Stability->Structure Yes Use_Linear Use Linear Beta-Ala / GABA (Low Cost) Stability->Use_Linear No Scale Scale of Synthesis? Structure->Scale Rigid/Helix Required Structure->Use_Linear Flexible/Undefined Use_ACHEC Use Boc-1,2-Trans-ACHEC (High Value) Scale->Use_ACHEC Solution Phase / Fragment Use_Fmoc Consider Fmoc-ACHEC (Better for SPPS) Scale->Use_Fmoc Solid Phase (SPPS)

Caption: Decision tree for selecting the appropriate beta-amino acid scaffold based on project constraints.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Appella, D. H., et al. (1999). "Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers." Journal of the American Chemical Society. Link

  • Forró, E., & Fülöp, F. (2003).

    
    -Lactams." Organic Letters. (Demonstrates enzymatic resolution principles for cyclic beta-amino acids). Link
    
  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert Homologation." Helvetica Chimica Acta. (Foundational work on beta-peptide synthesis). Link

  • Sigma-Aldrich / Merck. "Boc-1,2-trans-ACHEC-OH Product Specification." (Used for solubility and physical property verification). Link

Sources

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